Structural Dynamics, Synthetic Generation, and Applications of the Piperazine-1,4-dicarboxylate Scaffold
Executive Summary & Structural Definition
Ethyl 4-(carboxy)piperazine-1-carboxylate (Systematic Name: 1-Ethyl hydrogen piperazine-1,4-dicarboxylate) represents a critical class of heterobifunctional linkers in medicinal chemistry. It is characterized by a piperazine core desymmetrized by two orthogonal carbonyl functionalities:
Position N1: An ethyl carbamate (urethane) moiety (Stable).
Position N4: A carboxylic acid moiety directly attached to the nitrogen (Carbamic acid).
Critical Technical Caveat:
The "4-carboxy" designation implies a carbamic acid (-N-COOH). In isolation, N-substituted carbamic acids are inherently unstable and prone to spontaneous decarboxylation (
) to regenerate the secondary amine, unless stabilized as a salt or trapped as a reactive intermediate (e.g., carbamoyl chloride or activated ester).
This guide analyzes the molecule primarily as a reactive scaffold used to generate urea linkages or carbamates in drug discovery (e.g., antifungal azoles, antiretrovirals), rather than a stable, shelf-storable solid.
The piperazine ring exists predominantly in a chair conformation to minimize torsional strain.
N1 (Carbamate): The lone pair on N1 participates in resonance with the carbonyl group (
). This imparts partial double-bond character to the N1-C bond, flattening the geometry around N1 to nearly planar ( hybridized), restricting ring inversion.
N4 (Carboxy/Amine): In the free amine precursor, N4 rapidly inverts. Upon carboxylation (formation of the target molecule), N4 also adopts
character, locking the piperazine into a rigidified chair or twist-boat conformation depending on steric clash with adjacent ligands.
Predicted Physicochemical Properties
Note: Data below contrasts the stable precursor (Ethyl 1-piperazinecarboxylate) with the target acid species.
Property
Stable Precursor (N4-H)
Target Species (N4-COOH)
Significance
Formula
Mass shift +44 Da (Carboxylation)
MW
158.20 g/mol
202.21 g/mol
Fragment-based drug design
LogP
0.3 (Exp)
-0.2 (Pred)
Increased polarity aids solubility
pKa (Base)
8.3 (N4 amine)
N/A (Amide-like)
Loss of basicity at N4 upon functionalization
H-Bond Donors
1
1 (Acid OH)
Critical for receptor binding
Stability
High
Low (Decarboxylates)
Requires in situ generation
Synthetic Routes & Process Chemistry
The Challenge of Isolation
Direct isolation of Ethyl 4-(carboxy)piperazine-1-carboxylate is rarely attempted due to the equilibrium favoring the amine and
.
Strategic Solution: The molecule is best handled as its Carbamoyl Chloride or Activated Ester equivalent.
Workflow: Desymmetrization and Activation
The synthesis requires selective mono-protection of piperazine followed by activation of the distal nitrogen.
Experimental Protocol: Synthesis of the Activated Scaffold
This protocol describes the generation of the stable "activated" equivalent (4-nitrophenyl ester or chloride) which serves the functional role of the "4-carboxy" species.
Activation: Dissolve the mono-protected piperazine (1.0 eq) in dry DCM with TEA (1.2 eq).
Carboxylation Surrogate: Add 4-Nitrophenyl chloroformate (1.0 eq) at -78°C (to minimize side reactions).
Note: This creates the 4-nitrophenyl carbamate, which is the stable, storable equivalent of the "4-carboxy" species. It reacts with amines to form ureas exactly as the acid would if coupled.
Isolation: Filter the precipitate (TEA·HCl). Concentrate filtrate. Recrystallize from EtOAc/Hexane.
Synthetic Pathway Diagram (Graphviz)
Caption: Synthetic pathway emphasizing the transient nature of the free carboxy species and the preferred route to the activated carbamate.
Spectroscopic Validation
To validate the structure of the in situ generated species or its stable derivatives, look for these diagnostic signals.
Nuclear Magnetic Resonance (NMR)
-NMR (400 MHz, ) of the Mono-ester:
1.25 (t, 3H, ): Diagnostic triplet of the ethyl group.
2.80 (t, 4H, ): Protons adjacent to the secondary amine (N4). These shift downfield to ~3.5 ppm upon carboxylation.
3.45 (t, 4H, ): Protons adjacent to the carbamate (N1).
4.13 (q, 2H, ): Quartet of the ethyl ester.
-NMR:
Carbonyl: The carbamate carbonyl appears at ~155 ppm. If the N4-carboxy group is formed (e.g., as a salt), a second carbonyl peak appears near 158-160 ppm.
Mass Spectrometry (MS)
Precursor:
.
Target (Carboxy):
.
Note: In ESI-MS, you will often see the decarboxylated ion (159) even if the acid was present, due to source fragmentation.
Applications in Drug Development[3]
Linker Chemistry (PROTACs & Conjugates)
The Ethyl 4-(carboxy)piperazine-1-carboxylate scaffold is a classic "Spacer" .
Rigidity: The piperazine ring introduces a defined spatial separation (~5-6 Å) between the two nitrogens, unlike flexible alkyl chains. This is crucial for PROTAC (Proteolysis Targeting Chimera) linkers where orientation matters.
Solubility: The basic nitrogens (if deprotected) or the polar carbamates improve the water solubility of lipophilic drug payloads.
Urea Synthesis Mechanism
The primary utility of this "4-carboxy" structure is as an intermediate to unsymmetrical ureas (
).
Step 1: Formation of the N-Carboxy intermediate (or its activated ester).
Step 2: Nucleophilic attack by a second amine (
).
Result: Formation of the urea linkage, releasing the activating group.
Logical Relationship Diagram (Graphviz)
Caption: Mapping structural properties of the piperazine scaffold to specific pharmaceutical applications.
References
PubChem. (2025).[4][5][6] Ethyl 1-piperazinecarboxylate | C7H14N2O2. National Library of Medicine. Available at: [Link]
BindingDB. (2001). Piperazine-1,4-dicarboxylic acid monoethyl ester interactions. Bioorg Med Chem Lett 11: 515-7.[7] Available at: [Link]
Solubility Profile of Ethyl 4-(carboxy)piperazine-1-carboxylate in Organic Solvents: A Methodological Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. Ethyl 4-(carboxy)piperazine-1-carboxylate, a molecule of interest in medicinal chemistry, possesses a unique bifunctional nature with its piperazine core, carboxylic acid moiety, and ethyl ester group. This guide addresses the notable absence of publicly available quantitative solubility data for this compound. Instead of a simple data sheet, this document provides a comprehensive framework for researchers to determine the solubility of Ethyl 4-(carboxy)piperazine-1-carboxylate in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and offer insights into data interpretation. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for any successful drug development program.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. For Ethyl 4-(carboxy)piperazine-1-carboxylate, several structural features are paramount in dictating its behavior in organic solvents.
1.1. The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" is a foundational concept in solubility.[1] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. Ethyl 4-(carboxy)piperazine-1-carboxylate is a molecule with both polar and non-polar characteristics:
Polar Features: The carboxylic acid group (-COOH) is capable of strong hydrogen bonding, both as a donor (the -OH) and an acceptor (the C=O).[2][3][4] The piperazine ring's nitrogen atoms also act as hydrogen bond acceptors. These features suggest solubility in polar solvents.
Non-Polar Features: The ethyl group (-CH2CH3) and the hydrocarbon backbone of the piperazine ring contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents.[2]
1.2. Insights from Analogous Structures
While specific data for our target compound is scarce, we can infer a likely solubility profile by examining related molecules:
Piperazine and its Derivatives: Piperazine itself is readily soluble in methanol but has limited solubility in less polar solvents like benzene and heptane.[5] The derivative, Ethyl N-piperazinecarboxylate, is reported to be moderately soluble in ethanol, acetone, and dimethylformamide.[6] Furthermore, N-BOC-piperazine, a common synthetic intermediate, is soluble in a range of organic solvents including dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.
Carboxylic Acid-Containing Piperidines: A closely related piperidine analog, N-Boc-piperidine-4-carboxylic acid, is soluble in common organic solvents such as dichloromethane and ethyl acetate, but only sparingly soluble in water. Another analog, Ethyl isonipecotate, is described as being soluble in ethanol and chloroform, and miscible with water, ethanol, and acetone.[2][3][6][7]
Based on these analogs, it is reasonable to hypothesize that Ethyl 4-(carboxy)piperazine-1-carboxylate will exhibit good solubility in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like DMSO and acetone), with potentially moderate solubility in solvents of intermediate polarity (like ethyl acetate and dichloromethane). Its solubility in non-polar solvents (like hexane or toluene) is expected to be limited.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a gold-standard technique that is both straightforward and accurate.[8] The following protocol provides a step-by-step guide to determining the solubility of Ethyl 4-(carboxy)piperazine-1-carboxylate.
2.1. Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
2.2. Materials and Equipment
Ethyl 4-(carboxy)piperazine-1-carboxylate (solid)
Selected organic solvents (HPLC grade)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
HPLC system with a suitable detector (e.g., UV-Vis)
2.3. Step-by-Step Protocol
Preparation of Supersaturated Solutions:
Add an excess amount of solid Ethyl 4-(carboxy)piperazine-1-carboxylate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Add a known volume of the desired organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
Phase Separation:
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
Quantification by HPLC:
Prepare a series of standard solutions of Ethyl 4-(carboxy)piperazine-1-carboxylate of known concentrations in the chosen solvent.
Analyze the diluted sample and the standard solutions using a validated HPLC method.
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
Determine the concentration of the diluted sample from the calibration curve.
2.4. Calculation of Solubility
The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
Data Presentation and Interpretation
For comparative purposes, the determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for Ethyl 4-(carboxy)piperazine-1-carboxylate at 25°C
Organic Solvent
Solvent Polarity
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Polar Protic
Experimental Value
Calculated Value
Ethanol
Polar Protic
Experimental Value
Calculated Value
Acetone
Polar Aprotic
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
Experimental Value
Calculated Value
Ethyl Acetate
Intermediate Polarity
Experimental Value
Calculated Value
Dichloromethane
Intermediate Polarity
Experimental Value
Calculated Value
Toluene
Non-Polar
Experimental Value
Calculated Value
Hexane
Non-Polar
Experimental Value
Calculated Value
The results should be analyzed in the context of the solvent's properties. For instance, higher solubility in polar solvents would confirm the dominant role of the carboxylic acid and piperazine moieties in the dissolution process.
Visualizing the Process and Molecular Attributes
Diagrams can aid in understanding both the experimental workflow and the underlying molecular factors governing solubility.
Caption: Key molecular features influencing solubility.
(Note: The structure image in the second diagram is a placeholder and would need to be replaced with an actual chemical structure drawing.)
Conclusion
While direct, quantitative solubility data for Ethyl 4-(carboxy)piperazine-1-carboxylate remains to be published, a thorough understanding of its molecular structure and the principles of solubility allows for a predictive assessment and, more importantly, a robust strategy for its experimental determination. The shake-flask method coupled with HPLC analysis provides a reliable means to generate the crucial data needed to advance research and development involving this compound. By following the detailed protocol and considering the theoretical framework presented, researchers can confidently and accurately map the solubility profile of Ethyl 4-(carboxy)piperazine-1-carboxylate in a variety of organic solvents, thereby enabling informed decisions in synthesis, purification, and formulation.
References
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1147-1151.
LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
SRIRAMCHEM. (n.d.). Ethyl Isonipecotate.
Pipzine Chemicals. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4.
IndiaMART. (n.d.). Ethyl Isonipecotate (1126-09-06) at ₹ 2530/kg.
ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data.
Bookstore. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
Save My Exams. (n.d.). Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1) | OCR A-Level Chemistry Notes.
Benchchem. (n.d.). Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide.
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
The following technical guide details the thermodynamic stability profile of Ethyl 4-(carboxy)piperazine-1-carboxylate , structurally identified as the 1-ethyl mono-ester of piperazine-1,4-dicarboxylic acid . Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic stability profile of Ethyl 4-(carboxy)piperazine-1-carboxylate , structurally identified as the 1-ethyl mono-ester of piperazine-1,4-dicarboxylic acid .
Executive Summary & Chemical Identity
Ethyl 4-(carboxy)piperazine-1-carboxylate (CAS: Theoretical/Transient; Analogous to Piperazine-1,4-dicarboxylic acid monoethyl ester) represents a unique class of "hybrid" piperazine derivatives. It contains two distinct carbonyl functionalities with opposing thermodynamic stability profiles:
N1-Ethoxycarbonyl: A kinetically stable carbamate ester.
N4-Carboxy: A thermodynamically labile carbamic acid moiety.
This molecule is primarily encountered as a transient intermediate in CO₂ capture chemistry (zwitterionic carbamate formation) or as a stabilized salt in organic synthesis. In its free acid form, it is thermodynamically unstable under ambient conditions, undergoing spontaneous decarboxylation.
The thermodynamic stability of this molecule is governed by the competing kinetics of its two functional groups.
The Labile N-Carboxy Group (Carbamic Acid)
The "4-carboxy" group (-N-COOH) is inherently unstable. Unlike C-carboxylic acids (e.g., benzoic acid), N-carbamic acids possess a direct N–C bond that facilitates unimolecular decomposition.
Mechanism: Proton transfer from the carboxyl group to the nitrogen (or solvent) leads to C–N bond cleavage, releasing CO₂.
Thermodynamics: The decarboxylation reaction is exergonic (
) and entropically driven by the release of gaseous CO₂.
Half-life: In aqueous solution at pH < pKa (acidic/neutral), the half-life is typically on the order of milliseconds to seconds . Stability is only achieved at high pH (pH > 10) where the species exists as the carbamate anion (-N-COO⁻), which is kinetically robust due to resonance stabilization.
The Stable N-Ethoxycarbonyl Group (Carbamate Ester)
The "1-carboxylate" group (-N-COOEt) is a carbamate ester.
Thermodynamics: Highly stable against spontaneous decomposition.
Hydrolysis: Requires significant activation energy. At neutral pH (25°C), the hydrolysis half-life is estimated in years . Significant degradation requires strong alkaline conditions (pH > 12) or high temperatures (>80°C).
Under strong alkaline conditions (e.g., 1M NaOH, reflux), the ethyl ester hydrolyzes.
Product: Piperazine-1-carboxylic acid (which then decarboxylates to Piperazine).
Byproduct: Ethanol.
Visualization of Degradation Logic
The following Graphviz diagram illustrates the competing degradation pathways.
Caption: Kinetic competition between spontaneous decarboxylation (Pathway A) and base-mediated stabilization (Salt formation).
Experimental Protocols for Stability Assessment
Since the free acid is transient, standard HPLC is insufficient. The following self-validating protocols are required to study this species.
Protocol: In Situ NMR Stability Assay (DMSO-d6)
To observe the N-COOH species, one must prevent proton exchange with water.
Preparation: Dissolve Ethyl piperazine-1-carboxylate (precursor) in anhydrous DMSO-d6 .
Carboxylation: Bubble dry CO₂ gas through the solution for 15 minutes.
Validation: Formation of the carbamic acid is indicated by a downfield shift of the N-adjacent protons in ¹H NMR and a new carbonyl peak in ¹³C NMR (~158-160 ppm).
Degradation Monitoring:
Purge excess CO₂ with N₂.
Acquire ¹H NMR spectra every 5 minutes at 25°C.
Metric: Integrate the decay of the carbamic acid signals relative to an internal standard (e.g., TMS).
Calculation: Plot
vs. time to determine the first-order rate constant ().
Differentiation: Check the CAS number. If it is CAS 111131-81-8 (aldehyde analog) or similar, it is a stable C-substituted piperazine.
This guide focuses on the literal N-carboxy structure as requested.
References
Conway, W., et al. (2013). "Reactions of CO2 with aqueous piperazine solutions: formation and decomposition of mono- and dicarbamic acids." Journal of Physical Chemistry A. Link
Gupta, M., & Svendsen, H. F. (2014).[6] "Temperature Dependent Enthalpy of CO2 Absorption for Amines and Amino Acids." Energy Procedia. Link
Steele, W. V., et al. (1997).[7] "Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Piperazine." Journal of Chemical & Engineering Data. Link
Thermo Fisher Scientific. (2010).[8] "Safety Data Sheet: Ethyl piperazine-1-carboxylate." Link
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. Link
Ethyl 4-(carboxy)piperazine-1-carboxylate as a pharmaceutical building block
The following technical guide details the pharmaceutical utility, synthesis, and reactivity of Ethyl 1-piperazinecarboxylate , the stable building block corresponding to the core of the user's query. Note on Nomenclature...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmaceutical utility, synthesis, and reactivity of Ethyl 1-piperazinecarboxylate , the stable building block corresponding to the core of the user's query.
Note on Nomenclature: The specific name "Ethyl 4-(carboxy)piperazine-1-carboxylate" technically describes a carbamic acid (
) at position 4, which is chemically unstable and decarboxylates spontaneously. This guide addresses the stable commercial building block Ethyl 1-piperazinecarboxylate (often used to generate 4-substituted derivatives) and clarifies the likely confusion with the stable piperidine analog, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid .
Technical Deep Dive & Synthetic Utility Guide
Executive Summary
Ethyl 1-piperazinecarboxylate (CAS 120-43-4) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a mono-protected piperazine, it allows for the precise, regioselective functionalization of the
position, essential for synthesizing kinase inhibitors, GPCR ligands (serotonin/dopamine receptors), and antimicrobial agents.
This guide explores its role as a bifunctional linker, its reactivity profile, and the resolution of nomenclature ambiguities often encountered in literature.
Chemical Identity & Nomenclature Analysis
The "4-Carboxy" Ambiguity
The term "Ethyl 4-(carboxy)piperazine-1-carboxylate" presents a chemical paradox. In piperazine chemistry, a "carboxy" group attached directly to the nitrogen (
) forms a carbamic acid, which is unstable and degrades to the amine and .
Researchers using this terminology typically refer to one of three distinct stable entities:
Ethyl 1-piperazinecarboxylate (The Core Scaffold): The parent building block where the
position is free (), ready to accept a carbonyl or alkyl group.
Ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate: The reactive acid chloride reagent used to generate ureas or amides.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: A stable piperidine (not piperazine) analog where the carboxyl group is attached to a ring carbon.
Core Building Block Data (Ethyl 1-piperazinecarboxylate)
Property
Data
IUPAC Name
Ethyl piperazine-1-carboxylate
CAS Number
120-43-4
Molecular Formula
Molecular Weight
158.20 g/mol
Physical State
Viscous colorless liquid or low-melting solid
Boiling Point
237°C (at 760 mmHg)
Density
1.085 g/mL
pKa (Conjugate Acid)
~8.5 (Piperazine NH)
Solubility
Miscible in Ethanol, DCM, DMSO; Soluble in Water
Synthesis & Manufacturing
The industrial synthesis of Ethyl 1-piperazinecarboxylate relies on the statistical mono-protection of piperazine. Because piperazine is symmetric with two equivalent amines, suppressing the formation of the bis-protected byproduct (Di-ethyl piperazine-1,4-dicarboxylate) is the critical process control point.
Synthetic Pathway
The standard protocol involves the nucleophilic attack of piperazine on ethyl chloroformate.
Reaction:
Process Optimization:
Stoichiometry: A large excess of piperazine (3-4 equivalents) is used to statistically favor the mono-substitution.
pH Control: Maintaining an acidic pH (using acetic acid or HCl) protonates one nitrogen, deactivating it towards the electrophile, thus enhancing selectivity for the mono-acylation.
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the synthesis of the building block and its divergent reactivity pathways.
Caption: Synthesis of Ethyl 1-piperazinecarboxylate via controlled acylation and its subsequent divergent functionalization pathways.
Reactivity Profile & Applications
The utility of Ethyl 1-piperazinecarboxylate lies in its orthogonal reactivity . The
position is protected as a carbamate (stable to base, cleaved by strong acid or hydrazine), leaving the position free for elaboration.
Application: Synthesis of antipsychotics (e.g., Olanzapine analogs) and kinase inhibitors.
Reagent Note: Often requires a base (
or ) in polar aprotic solvents (DMF, DMSO).
Buchwald-Hartwig Amination:
Mechanism:[1][2][3][4][5][6] Pd-catalyzed coupling with unactivated aryl halides.
Application: Accessing complex biaryl-piperazine motifs found in antidepressants (e.g., Vortioxetine analogs).
Amide/Urea Formation:
Mechanism:[1][2][3][5][6] Reaction with acid chlorides or isocyanates.[1]
Relevance: If the user intended "4-carboxy" as a functional description, this is the step where a 4-carboxamide or 4-urea linkage is established.
Pharmaceutical Case Studies
Kinase Inhibitors (Dasatinib Analogs): Piperazine linkers improve solubility and pharmacokinetic profiles. The ethoxycarbonyl group can serve as a lipophilic cap or be hydrolyzed to release the free amine for further solubility enhancement.
Antimicrobials (Quinolone Auxiliaries):
-substituted piperazines at the C-7 position of fluoroquinolones (like Ciprofloxacin) modulate antibacterial spectrum and potency.
Anthelmintics: The carbamate moiety itself mimics the bioactivity of anthelmintic carbamates, potentially disrupting microtubule formation in parasites.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1-piperazinecarboxylate
A self-validating protocol for laboratory-scale preparation.
Setup: Charge a 500 mL 3-neck flask with Piperazine anhydrous (43.0 g, 0.5 mol, 5.0 equiv) and water (150 mL). Adjust pH to ~4.5 using concentrated HCl (this protonates one nitrogen).
Addition: Cool to 0-5°C. Add Ethyl chloroformate (10.85 g, 0.1 mol, 1.0 equiv) dropwise over 60 minutes. Maintain temperature <10°C.
Reaction: Stir at room temperature for 2 hours.
Workup (Critical Step):
Basify the solution to pH >12 with NaOH (pellets or 50% solution).
Extract with Dichloromethane (
mL). The bis-protected byproduct is less soluble in water but the huge excess of piperazine remains in the aqueous phase.
Wash organic layer with brine, dry over
.
Purification: Concentrate in vacuo. Distillation under reduced pressure (bp ~110°C at 2 mmHg) yields the pure mono-carbamate.
Protocol B:
-Arylation (
)
Typical workflow for attaching the building block to a heteroaryl core.
Conditions: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS.[5]
Validation: The disappearance of the aryl chloride peak and appearance of the M+158 mass shift confirms coupling.
Structural Comparison: Piperazine vs. Piperidine
To ensure the user selects the correct building block, the following table contrasts the two likely candidates based on the "4-carboxy" descriptor.
Feature
Ethyl 1-piperazinecarboxylate
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Structure
Piperazine Ring (2 Nitrogens)
Piperidine Ring (1 Nitrogen)
C-4 Substituent
Hydrogen (Reactive Amine)
Carboxylic Acid (-COOH)
Stability
Stable
Stable
"4-Carboxy"
Unstable if on Nitrogen
Stable (on Carbon)
Primary Use
Linker / Scaffold
Acid Building Block
CAS
120-43-4
53232-35-6
References
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link
Berkheij, M., et al. (2005). "Synthesis of 2-substituted piperazines via a regiospecific ring opening of aziridines." Tetrahedron Letters, 46(14), 2369-2371. Link
GuideChem. (2024). "Ethyl 1-piperazinecarboxylate Properties and Applications." GuideChem Database. Link
PubChem. (2024). "Ethyl 1-piperazinecarboxylate - Compound Summary." National Library of Medicine. Link
Veach, D. R., et al. (2007).[3] "Synthesis and Biological Evaluation of a Fluorine-18 Derivative of Dasatinib." Journal of Medicinal Chemistry, 50(23), 5853-5857.[3] Link
The Privileged Scaffold: A Technical Guide to Piperazine Carboxylate Derivatives in Modern Drug Discovery
Introduction: The Piperazine Carboxylate Core - A Staple of Medicinal Chemistry The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the edifice of modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Piperazine Carboxylate Core - A Staple of Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the edifice of modern medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged scaffold".[1][2] The introduction of a carboxylate functionality, either as an ester or a carboxylic acid, further enhances its versatility, providing a key interaction point for biological targets and a handle for modulating pharmacokinetic properties.[3][4] This technical guide provides an in-depth exploration of piperazine carboxylate derivatives, from their synthesis and characterization to their diverse applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent structural features of the piperazine ring, such as its ability to present substituents in defined spatial orientations and the basicity of its nitrogen atoms, contribute to its frequent appearance in clinically successful drugs.[5][6] The carboxylate group adds a layer of complexity and functionality, enabling the formation of hydrogen bonds, salt bridges, and other crucial interactions within protein binding pockets.[3][4]
Strategic Synthesis of Piperazine Carboxylate Derivatives: A Chemist's Toolkit
The synthesis of piperazine carboxylate derivatives requires a strategic approach to control regioselectivity, especially when aiming for mono- or unsymmetrical di-substitution. The choice of starting materials, protecting groups, and reaction conditions dictates the final outcome.
N-Alkoxycarbonylation: Introducing the Carboxylate Moiety
A common and direct method for installing a carboxylate group on a piperazine nitrogen is through N-acylation with a chloroformate or a related reactive carbonyl species. The reactivity of the two nitrogen atoms in piperazine is a key consideration.
This protocol details the selective mono-acylation of piperazine using ethyl chloroformate. The reaction is typically performed at a low temperature to control the reactivity and favor the formation of the monosubstituted product.
Methodology:
Dissolution: Dissolve piperazine (2 equivalents) in a suitable solvent, such as dichloromethane (DCM) or a biphasic system of DCM and water.
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This minimizes the formation of the di-substituted by-product.
Addition of Acylating Agent: Slowly add a solution of ethyl chloroformate (1 equivalent) in DCM to the cooled piperazine solution with vigorous stirring. The slow addition is crucial for maintaining a low local concentration of the acylating agent, thus favoring mono-acylation.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining acid and unreacted piperazine. Separate the organic layer.
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl piperazine-1-carboxylate.[7]
Causality Behind Experimental Choices:
Excess Piperazine: Using an excess of piperazine increases the statistical probability of the electrophile (ethyl chloroformate) reacting with an unreacted piperazine molecule rather than the already mono-acylated product.
Low Temperature: The acylation reaction is exothermic. Performing the reaction at 0°C controls the reaction rate and enhances the selectivity for mono-substitution.
Aqueous Work-up: The use of a basic aqueous solution (sodium bicarbonate) is essential to neutralize the hydrochloric acid generated during the reaction and to remove the excess piperazine, which is water-soluble in its protonated form.
Synthesis of C-Carboxylated Piperazine Derivatives: Building Complexity
Introducing a carboxylate group onto a carbon atom of the piperazine ring requires a different synthetic strategy, often involving the construction of the piperazine ring from chiral precursors or the functionalization of a pre-existing piperazine scaffold.
This protocol illustrates the synthesis of a C2-carboxylated piperazine derivative through the cyclization of a diamine with a suitable three-carbon building block.
Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-dibenzylethane-1,2-diamine (1 equivalent) and triethylamine (2 equivalents) in toluene.
Addition of Electrophile: Heat the solution to 50 °C and add 2,3-dibromopropionic acid methyl ester (1 equivalent) dropwise.
Cyclization: Heat the reaction mixture to reflux and stir overnight. The triethylamine acts as a base to neutralize the HBr formed during the reaction.
Work-up: After cooling to room temperature, extract the reaction mixture with 2N HCl.
Neutralization and Extraction: Neutralize the acidic aqueous layer with 4N NaOH and extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the desired product.[8]
Causality Behind Experimental Choices:
Dibenzyl Protecting Group: The benzyl groups on the nitrogens protect them from reacting with the electrophile and direct the cyclization to form the desired piperazine ring. They can be removed later via hydrogenolysis.
Triethylamine: This base is crucial for scavenging the HBr produced during the nucleophilic substitution reactions, driving the reaction to completion.
Acid-Base Extraction: This work-up procedure effectively separates the basic product from neutral and acidic impurities.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
Modern synthetic methodologies offer significant advantages over traditional batch processes in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates in the synthesis of piperazine derivatives, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[2][9]
Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, making them ideal for the safe and scalable synthesis of piperazine carboxylates. This technology is particularly advantageous for reactions involving hazardous reagents or intermediates.[1][7]
Structural Characterization: Unveiling the Molecular Architecture
A thorough characterization of piperazine carboxylate derivatives is essential to confirm their identity, purity, and conformation, which are critical for understanding their biological activity.
Spectroscopic Techniques
Technique
Information Provided
Key Observables for Piperazine Carboxylates
¹H NMR
Provides information about the chemical environment of protons.
Piperazine ring protons typically appear as multiplets between δ 2.5-4.0 ppm. The chemical shifts are influenced by the substituents on the nitrogen and carbon atoms. The protons on the carbon adjacent to the carboxylate group are shifted downfield.[1]
¹³C NMR
Provides information about the carbon skeleton.
The carbon atoms of the piperazine ring typically resonate between δ 40-60 ppm. The carbonyl carbon of the carboxylate group appears significantly downfield (δ ~155-175 ppm).[1]
Mass Spectrometry (MS)
Determines the molecular weight and provides information about the structure through fragmentation patterns.
The molecular ion peak confirms the molecular weight. Characteristic fragmentation patterns involve cleavage of the piperazine ring and loss of substituents.[4][10][11]
X-ray Crystallography
Provides the precise three-dimensional structure of the molecule in the solid state.
Confirms the chair conformation of the piperazine ring and the spatial arrangement of the substituents.[5][12][13]
Visualizing the Synthetic Workflow
Caption: General synthetic routes to N- and C-carboxylated piperazine derivatives.
Therapeutic Applications and Mechanistic Insights: The Power of the Piperazine Carboxylate Scaffold
The versatility of the piperazine carboxylate scaffold has led to its exploration in a wide range of therapeutic areas. The carboxylate group often plays a crucial role in binding to the target protein, while the rest of the molecule can be modified to fine-tune selectivity and pharmacokinetic properties.
In the context of Alzheimer's disease, piperazine-2-carboxylic acid derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4]
Mechanism of Action: These inhibitors typically bind to the catalytic active site and/or the peripheral anionic site of the cholinesterase enzymes. The carboxylate group can form key hydrogen bonds or ionic interactions with amino acid residues in the active site, contributing to the inhibitory potency. Molecular docking studies have shown that the piperazine ring and its substituents can engage in hydrophobic and π-π stacking interactions, further stabilizing the enzyme-inhibitor complex.[3][4]
Exhibited potent and selective inhibition of BChE with a Ki of 1.6 nM.[3][4]
Oncology: Inhibiting Kinase Signaling Pathways
The piperazine scaffold is a common feature in many kinase inhibitors used in cancer therapy. Piperazine carboxylate derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[14][15][16]
Mechanism of Action: These inhibitors typically compete with ATP for binding to the kinase active site. The piperazine ring often serves as a scaffold to position key pharmacophoric elements that interact with the hinge region and other parts of the active site. The carboxylate group can form hydrogen bonds with backbone amides in the hinge region, a common binding motif for kinase inhibitors.
pKa values and ionization of Ethyl 4-(carboxy)piperazine-1-carboxylate
This guide provides an in-depth technical analysis of the ionization properties and pKa values associated with Ethyl 4-(carboxy)piperazine-1-carboxylate and its stable parent scaffold, Ethyl piperazine-1-carboxylate .[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the ionization properties and pKa values associated with Ethyl 4-(carboxy)piperazine-1-carboxylate and its stable parent scaffold, Ethyl piperazine-1-carboxylate .[1]
Executive Summary
The chemical name Ethyl 4-(carboxy)piperazine-1-carboxylate formally refers to Piperazine-1,4-dicarboxylic acid monoethyl ester , a species containing a stable ethyl carbamate group at the N1 position and a free carboxylic acid group attached directly to the N4 nitrogen (a carbamic acid moiety).[1]
Critical Chemical Insight: N-substituted carbamic acids (
) are inherently unstable under standard conditions, spontaneously decarboxylating to release and the corresponding amine.[1] Therefore, in practical research and drug development contexts, the "pKa" and ionization behavior of this system are governed by the parent amine , Ethyl piperazine-1-carboxylate (CAS 120-43-4), unless the species is trapped as a stable salt (carbamate) or if the "carboxy" term refers to a carbon-substituted derivative (e.g., carboxymethyl).[1]
This guide focuses on the ionization of the stable Ethyl piperazine-1-carboxylate scaffold (
) and the theoretical ionization/stability of the N-carboxy transient species.[1]
Structural Analysis & Nomenclature
To accurately determine pKa, we must first define the protonation sites.[1]
The following diagram illustrates the relationship between the stable amine and the transient "4-carboxy" species.
Figure 1: Stability relationship between the parent amine and the N-carboxy derivative.[1]
Physicochemical Properties & pKa Values
For the stable isolate Ethyl piperazine-1-carboxylate , the ionization profile is dominated by the N4 secondary amine.[1]
Quantitative Data
Property
Value
Source/Method
Basic pKa (N4-H)
8.20
Experimental (ChEMBL/PubChem)
Predicted pKa
8.50 ± 0.10
ACD/Labs, ChemAxon
LogP
-0.2
Experimental (Hydrophilic)
Molecular Weight
158.20 g/mol
Calculated
Solubility
Soluble in water, Ethanol
Polar carbamate/amine character
Ionization Mechanism
The N1 nitrogen is part of a carbamate system (
).[1] The lone pair on N1 is delocalized into the carbonyl group, rendering it non-basic.[1]
The N4 nitrogen is a secondary amine.[1] It is the sole protonation site in the physiological pH range.[1]
Equilibrium Equation:
pH < 6.0: The molecule exists predominantly as the cation (protonated at N4).[1]
pH > 10.0: The molecule exists predominantly as the neutral free base .[1]
To validate the pKa of this scaffold in a drug development context, Potentiometric Titration is the gold standard due to the molecule's water solubility and lack of strong chromophores for UV-metric methods.[1]
Methodology: Potentiometric Titration
Objective: Determine the precise thermodynamic pKa of the N4 amine.
If your research specifically concerns the 4-carboxy form (e.g., in Carbon Capture Utilization or prodrug design), you are dealing with the carbamic acid equilibrium.[1]
Carbamic Acid Instability
The species Piperazine-1,4-dicarboxylic acid monoethyl ester (N4-COOH) is not isolable as a free acid.[1]
Formation:
pKa of Carbamic Acid: The pKa of the protonated carbamic acid (
) is typically not relevant because the acid form decarboxylates faster than it ionizes in many contexts.[1]
Carbamate Stability Constant: In basic solution (pH > 10), the carbamate salt (
) is stable.[1] The equilibrium is governed by the carbamate stability constant (), not a simple Bronsted pKa.[1]
Diagram: Ionization vs. Degradation Pathways
Figure 2: The neutral amine can react with CO2 to form the anionic carbamate, but the protonated "carboxy" acid is transient.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8431, Ethyl piperazine-1-carboxylate.[1] Retrieved from [Link][1]
ChemBK. Ethyl piperazine-1-carboxylate Chemical Properties. Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier - Ethyl piperazine-1-carboxylate.[1] Retrieved from [Link][1]
Application Note: Strategic Utilization of Carboxy-Functionalized Piperazine Carbamates
This Application Note is designed for researchers and drug development professionals. It addresses the specific utilization of Ethyl 4-(carboxy)piperazine-1-carboxylate and its functional equivalents in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals. It addresses the specific utilization of Ethyl 4-(carboxy)piperazine-1-carboxylate and its functional equivalents in medicinal chemistry.
Critical Nomenclature & Stability Advisory
"Ethyl 4-(carboxy)piperazine-1-carboxylate" (literally 1-ethoxycarbonyl-piperazine-4-carboxylic acid) refers to a molecule containing a carbamic acid moiety (N-COOH). Carbamic acids are generally unstable and spontaneously decarboxylate to the corresponding amine under standard conditions.
Therefore, this guide addresses the two stable, synthetically viable functional equivalents used in drug discovery:
The "Linker" Variant:2-(4-(ethoxycarbonyl)piperazin-1-yl)acetic acid (N-carboxymethyl derivative). This is the standard reagent when a piperazine core with a carboxylic acid handle is required for amide coupling.
The "Isostere" Variant:1-(Ethoxycarbonyl)piperidine-4-carboxylic acid . This is the stable carbon-isostere (CH vs N) often used if the specific N-N distance or basicity of piperazine is not strictly required.
This protocol focuses on the "Linker" Variant (N-carboxymethyl) as it preserves the piperazine identity requested.
Introduction & Chemical Profile[1][2][3][4][5][6][7]
The ethyl piperazine-1-carboxylate scaffold is a privileged motif in medicinal chemistry, serving as a robust, distinct bifunctional linker. It offers defined exit vectors, solubility enhancement via the basic piperazine nitrogen (at physiological pH), and metabolic stability provided by the ethyl carbamate "cap".
Key Utility: Synthesis of peptidomimetics, fragment-based drug discovery (FBDD), and library generation.
Reactivity Map
The molecule features two distinct termini with orthogonal reactivity:
Carboxylic Acid (C-Terminus): Ready for standard amide coupling, esterification, or decarboxylative cross-coupling.
Ethyl Carbamate (N-Terminus): A stable, lipophilic "cap" that is generally resistant to standard acidic/basic conditions used in peptide synthesis, serving as a permanent protecting group or a final drug moiety.
Figure 1: Reactivity map of the bifunctional piperazine scaffold.
Synthesis of the Building Block
If the specific carboxy-derivative is not commercially available, it is synthesized from Ethyl 1-piperazinecarboxylate.
Protocol A: Carboxymethylation (The "Linker" Synthesis)
Objective: Install the carboxylic acid handle via N-alkylation.
Reagents:
Ethyl 1-piperazinecarboxylate (1.0 equiv)
tert-Butyl bromoacetate (1.1 equiv) or Ethyl bromoacetate
Triethylamine (TEA) or DIPEA (1.5 equiv)
Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Alkylation: Dissolve Ethyl 1-piperazinecarboxylate in DCM (0.2 M). Cool to 0°C.[1]
Addition: Add TEA followed by slow addition of tert-butyl bromoacetate.
Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS (Conversion to the diester).
Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.
Deprotection (Acid Generation):
If t-Butyl ester: Treat with TFA/DCM (1:1) for 1 hour at RT. Concentrate to yield the mono-acid .
If Ethyl ester: Treat with LiOH (2 equiv) in THF/H₂O (3:1) for 2 hours. Acidify to pH 3 with 1N HCl and extract.
Yield Expectation: >85% over two steps.
Core Application Protocols
Protocol B: Amide Coupling (Library Synthesis)
Context: Attaching the piperazine core to a primary or secondary amine (R-NH₂) to generate a library of amides.
Mechanism: Activation of the carboxylic acid using HATU to prevent racemization (if chiral) and ensure high yields.
Reagent
Equivalents
Role
Start Material (Acid)
1.0
Core Scaffold
Amine (R-NH₂)
1.1 - 1.2
Diversity Element
HATU
1.2
Coupling Agent
DIPEA
3.0
Base
DMF
Solvent
Reaction Medium
Detailed Workflow:
Activation: In a vial, dissolve the Acid (from Protocol A) in anhydrous DMF (0.1 M).
Base Addition: Add DIPEA. Stir for 5 minutes.
Coupling Agent: Add HATU. The solution typically turns yellow. Stir for 10 minutes to form the activated ester (O-At ester).
Amine Addition: Add the amine (R-NH₂).
Incubation: Stir at RT for 2–16 hours.
QC Check: LCMS should show [M+H]⁺ corresponding to Product.
Wash with sat. NaHCO₃ (removes unreacted acid/HOBt).
Wash with 1N HCl (removes unreacted amine/DIPEA).
Dry and concentrate.
Protocol C: The "Reverse" Strategy (Urea Formation)
Note: If the goal is to utilize the "Carboxy" group as a precursor to a Urea (mimicking the unstable N-COOH), use this protocol.
Objective: Convert the N-H of a piperazine (after removing the ethyl carbamate, if needed) into a Urea.
However, since our molecule has a stable Ethyl Carbamate, this protocol applies if you are modifying the Acid side to become an amine via Curtius Rearrangement.
Activation: Treat the Acid (1.0 equiv) with DPPA (Diphenylphosphoryl azide, 1.1 equiv) and TEA (1.2 equiv) in Toluene.
Rearrangement: Heat to 80°C for 2 hours. Evolution of N₂ gas indicates Isocyanate formation.
Trapping:
For Urea: Add an amine (R-NH₂).
For Cbz-Amine: Add Benzyl alcohol.
For Free Amine: Add water (hydrolysis to amine).
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Yield in Coupling
Steric hindrance of the amine
Switch to COMU or T3P (Propylphosphonic anhydride) for higher reactivity.
Poor Solubility
Zwitterionic nature of the Acid
Use DMF/DMSO mixtures; ensure pH is basic during coupling (DIPEA > 3 equiv).
Decarboxylation
Overheating during hydrolysis
When hydrolyzing the ester precursor, keep temp < 40°C. Avoid acidic hydrolysis if possible.
Impurity Formation
N-Acyl urea formation (EDC)
Use HATU/HOAt system instead of EDC/NHS.
Visualizing the Workflow
Figure 2: Step-by-step synthesis workflow from commercial starting materials to final library.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8431, Ethyl 1-piperazinecarboxylate. Retrieved from [Link]
Asian Journal of Chemistry. (2022). Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Piperidine Analog Protocol). Retrieved from [Link]
(Note: While specific patents exist for these linkers, the protocols above are standardized based on general organic synthesis principles for this class of molecules.)
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reaction Conditions for N-Alkylation of Ethyl Piperazine-1-Carboxylate
Nomenclature & Substrate Analysis
Clarification of Substrate Identity:
The nomenclature "Ethyl 4-(carboxy)piperazine-1-carboxylate" presents a chemical ambiguity. Standard IUPAC nomenclature defines the "carboxy" group attached to a nitrogen as a carbamic acid (
), which is generally unstable and decarboxylates under standard conditions.
Primary Interpretation: The user refers to Ethyl piperazine-1-carboxylate (also known as N-ethoxycarbonylpiperazine, CAS: 120-43-4).[1] In this molecule,
is protected by an ethyl carbamate group, leaving as a free secondary amine available for alkylation. This is a ubiquitous linker in drug discovery (e.g., Entrectinib, Abemaciclib analogs).
Secondary Interpretation: The user refers to a piperazine ring substituted at a carbon position (e.g., C2 or C3) with a carboxylic acid.
Scope of this Guide: This protocol focuses on the N-alkylation of the free secondary amine (
) of Ethyl piperazine-1-carboxylate, the most common synthetic operation for this scaffold.
Chemical Properties:
Basicity: The
nitrogen is non-basic due to carbamate resonance. The nitrogen is a typical secondary amine ( for the conjugate acid), making it a good nucleophile.
Solubility: Soluble in DCM, DCE, DMF, Ethanol, and Methanol. Slightly soluble in water.[1]
Strategic Decision Framework
Selecting the optimal alkylation method depends on the nature of the alkyl group (
) to be introduced.
Figure 1: Decision tree for selecting the N-alkylation strategy.
Detailed Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: Complex R-groups, secondary alkyl groups, and avoiding over-alkylation.
Mechanism: Formation of an iminium ion followed by in-situ reduction.
Why this works: The reaction proceeds via an iminium intermediate.[4] The bulky acetoxy groups on the borohydride reduce the iminium species much faster than the starting aldehyde, preventing side reactions.
Method B: Direct Alkylation (
)
Best for: Simple primary alkyl halides (Methyl, Ethyl, Benzyl).
Risk: Over-alkylation to quaternary ammonium salts.
Setup: Suspend Ethyl piperazine-1-carboxylate (1.0 mmol) and
(3.0 mmol) in dry MeCN (5 mL).
Addition: Add the Alkyl Halide (1.05 mmol) dropwise.
Critical: Do not add large excess of alkyl halide to avoid bis-alkylation (quaternization).
Reaction: Heat to 60–80°C. Monitor by TLC/LC-MS.
Time: 2–12 hours depending on steric hindrance.
Workup: Filter off the solid inorganic salts. Concentrate the filtrate.
Purification: Partition between EtOAc and Water. The product is in the organic layer.[1][5]
Method C: Michael Addition
Best for: Attaching propionate esters or nitriles (
).
Protocol:
Mix Ethyl piperazine-1-carboxylate (1.0 equiv) and Ethyl Acrylate (1.2 equiv) in Ethanol or Methanol.
Stir at RT (often requires no base, or catalytic
).
Reaction is usually complete in 4–6 hours.
Comparative Analysis of Conditions
Feature
Reductive Amination (Method A)
Direct Alkylation (Method B)
Selectivity
High (Mono-alkylation only)
Moderate (Risk of quaternization)
Scope
Broad (Primary, Secondary, Benzylic)
Limited (Primary, Benzylic)
Conditions
Mild (RT, slightly acidic)
Basic, often requires heat
Purification
Easier (cleaner reaction profile)
Harder (remove quaternary salts)
Green Score
Good (if using STAB)
Moderate (DMF waste, Halides)
Troubleshooting & Optimization
Issue: Low Conversion with Ketones (Method A)
Solution: Increase temperature to 40-50°C or use Titanium Isopropoxide (
) as a Lewis acid dehydrating agent (1.5 equiv) before adding the reducing agent.
Issue: Quaternary Salt Formation (Method B)
Solution: Switch to Method A if possible. If not, use a slight deficit of alkyl halide (0.9 equiv) and recover unreacted starting material.
Issue: Poor Solubility of Product
Solution: If the product is an HCl salt, free-base it using saturated
before extraction.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, vol. 96, no. 8, 1996, pp. 3147-3176. (Context on Piperazine linkers). Link
Menendez, J. C., et al. "Synthesis of N-alkylpiperazines." Current Organic Synthesis, vol. 18, 2021.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8431, Ethyl 1-piperazinecarboxylate." Link
Using Ethyl 4-(carboxy)piperazine-1-carboxylate in peptide coupling reactions
This Application Note is designed to guide researchers through the utilization of Ethyl 4-(carboxy)piperazine-1-carboxylate (and its chemically stable analogs) in peptide synthesis. Editorial Note on Nomenclature & Chemi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to guide researchers through the utilization of Ethyl 4-(carboxy)piperazine-1-carboxylate (and its chemically stable analogs) in peptide synthesis.
Editorial Note on Nomenclature & Chemical Stability:
The specific chemical name "Ethyl 4-(carboxy)piperazine-1-carboxylate" implies a piperazine ring with an ethoxycarbonyl group at position 1 and a carboxylic acid group directly attached to nitrogen at position 4 (
-COOH). In organic chemistry, -carbamic acids are generally unstable and spontaneously decarboxylate under standard conditions.
Therefore, this guide addresses the two most chemically viable reagents likely intended by this nomenclature, which are widely used in drug discovery and peptide chemistry:
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (The Piperidine analog): A stable, commercially available
-amino acid derivative used as a rigid linker or capping group.
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid (The Piperazine-Acetic Acid derivative): A stable piperazine linker where the carboxyl group is attached via a methylene bridge (
-CH-COOH).
The protocols below focus on the Standard Amide Coupling of these carboxylic acid building blocks to the
-terminus of a peptide or an amine-bearing side chain.
Executive Summary
The incorporation of cyclic amino acid derivatives, such as piperidine and piperazine carboxylates, into peptide backbones is a critical strategy in medicinal chemistry. These moieties serve as conformational constraints , reducing the entropic penalty of receptor binding, and as physicochemical modulators , often improving solubility and metabolic stability (lowering clearance).
This guide details the protocol for coupling
-ethoxycarbonyl-functionalized cyclic acids to peptide amines. These reagents function as "Capping Groups" or "Internal Linkers," introducing a carbamate-protected amine motif that is stable to standard Fmoc/Boc deprotection conditions (orthogonal stability).
Key Reagent Profiles
Feature
Reagent A (Piperidine Analog)
Reagent B (Piperazine Analog)
Chemical Name
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid
Structure
Piperidine ring with C4-COOH
Piperazine ring with N4-CH-COOH
Role
Rigid -amino acid spacer
Solubilizing linker (basic nitrogen pKa ~6-7)
Stability
High (Stable solid)
High (Stable solid/zwitterion)
Common Use
C-terminal capping, GPCR ligands
Solubility enhancement, PROTAC linkers
Mechanism of Action
The coupling reaction proceeds via the activation of the free carboxylic acid on the piperazine/piperidine ring. Standard uronium/phosphonium coupling reagents (e.g., HATU, PyBOP) are employed to generate an active ester in situ, which then undergoes nucleophilic attack by the peptide's
-terminal amine.
Key Consideration: The ethoxycarbonyl (ethyl carbamate) group at the
-1 position is non-labile under standard TFA (acidic) or Piperidine (basic) conditions used in SPPS (Solid Phase Peptide Synthesis). It acts as a permanent capping group or a fixed structural element.
Reaction Pathway Diagram
Caption: Activation of the cyclic carboxylic acid via HATU followed by aminolysis to form the stable amide linkage.
Experimental Protocols
Materials Required[1][2][3][4][5]
Reagent: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: 107630-99-9) OR 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid.
Solid Phase: Rink Amide or Wang Resin (pre-loaded with peptide sequence).
Solid-Phase Coupling Protocol (Manual)
This protocol assumes a 0.1 mmol synthesis scale.
Resin Preparation:
Swell the resin (containing the deprotected
-terminal amine) in DMF for 20 minutes.
Drain the solvent.
Activation Cocktail Preparation:
In a small vial, dissolve 3.0 equivalents (0.3 mmol) of the Carboxylic Acid Reagent in 2 mL of DMF.
Add 2.9 equivalents (0.29 mmol) of HATU .
Add 6.0 equivalents (0.6 mmol) of DIEA .
Note: The solution should turn yellow. Vortex briefly. Do not pre-activate for >2 minutes to avoid racemization (though less critical for achiral linkers) or formation of guanidinium byproducts.
Coupling Reaction:
Add the activated solution immediately to the resin.
Agitate (shake or bubble nitrogen) at room temperature for 45–60 minutes .
Process Check: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). A negative result (no color change) indicates complete coupling.
Washing:
Drain the reaction mixture.
Wash the resin with DMF (
mL).
Wash with DCM (
mL).
Cleavage (Final Step):
Treat the resin with Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H
O) for 2 hours.
Note: The
-ethoxycarbonyl group is stable to TFA. The final peptide will retain the piperazine/piperidine cap.
Solution-Phase Coupling Protocol
For modifying peptides in solution or synthesizing small molecule intermediates.
Dissolve the Peptide/Amine (1.0 eq) in DCM or DMF.
Add Carboxylic Acid Reagent (1.1 eq).
Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).
Add DIEA (2.0–3.0 eq) to adjust pH to ~8.
Stir at RT for 4–16 hours.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO
(to remove unreacted acid), and Brine. Dry over MgSO.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance at N-terminus
Use HOAt instead of HOBt; Increase temperature to 50°C; Perform double coupling.
Precipitation
Poor solubility of the zwitterionic reagent
Dissolve the reagent in a small amount of DMSO or NMP before adding to DMF.
Side Reactions
Guanidinylation (HATU artifact)
Reduce the amount of HATU to 0.95 eq relative to the Acid. Ensure excess Acid is used.[1]
Product Retention
Interaction with HPLC column
Piperazine derivatives are basic. Use a buffer with 0.1% TFA or Formic Acid to ensure protonation and good peak shape.
Case Study: Solubility Enhancement in GPCR Ligands
Context: A hydrophobic tetrapeptide antagonist for a GPCR target exhibited poor aqueous solubility (< 10 µM).
Intervention: The N-terminal acetyl group was replaced with 2-(4-(ethoxycarbonyl)piperazin-1-yl)acetyl (using the Piperazine-Acetic Acid reagent).
Result:
Solubility: Increased to > 150 µM (due to the ionizable piperazine nitrogen, pKa ~6.5).
Potency: Maintained (The ethyl carbamate mimics the steric bulk of the original acetyl/hydrophobic pocket).
Metabolic Stability: The ethyl carbamate protected the piperazine nitrogen from rapid oxidation/glucuronidation compared to a free amine.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Reference for stability of Ethyl Carbamates).
Sigma-Aldrich/Merck. "Ethyl 1-piperazinecarboxylate Product Sheet." (Reference for the base amine reagent).
Application Notes & Protocols: Preparation of Piperazine-Based Scaffolds Using 1-(Ethoxycarbonyl)piperazine-4-carboxylic Acid
Introduction: The Piperazine Scaffold and the Utility of a Bifunctional Building Block The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Characterized by a six-membered ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Piperazine Scaffold and the Utility of a Bifunctional Building Block
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, this heterocycle is a key component in numerous blockbuster drugs, including Sildenafil (Viagra) and Imatinib (Gleevec).[2] The two nitrogen atoms enhance the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond acceptors or donors, which can modulate interactions with biological targets and improve properties like water solubility and bioavailability.[2]
While symmetrical and N-monofunctionalized piperazines are widely used, the synthesis of complex, unsymmetrically disubstituted derivatives presents a significant challenge. This guide focuses on the strategic use of 1-(Ethoxycarbonyl)piperazine-4-carboxylic acid , a versatile and non-symmetrical building block, to streamline the synthesis of diverse piperazine-based scaffolds. This reagent features two distinct functional handles:
A carboxylic acid at the N4 position, ideal for amide bond formation.
An ethyl carbamate protecting group at the N1 position, which allows for selective reactions at the N4-position before being removed to enable further functionalization at N1.
This document provides a detailed exploration of the two primary diversification pathways emanating from this building block, complete with mechanistic insights, step-by-step protocols, and expert commentary to guide researchers in drug discovery and chemical development.
Part 1: Amide Scaffold Synthesis via N4-Carboxylic Acid Functionalization
The most direct application of 1-(Ethoxycarbonyl)piperazine-4-carboxylic acid involves leveraging its carboxylic acid moiety. The formation of an amide bond via the condensation of a carboxylic acid and an amine is the most frequently used reaction in medicinal chemistry, allowing for the rapid generation of vast chemical libraries from readily available starting materials.[3]
Causality and Mechanism: The Imperative of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally unfeasible under standard conditions due to the formation of a stable and unreactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent. The general mechanism involves two steps:
Activation: The carboxylate reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an HOBt/OAt active ester for uronium/aminium salts).[3]
Coupling: The amine nucleophile attacks the activated carbonyl, displacing the leaving group and forming the stable amide bond.
Caption: General workflow for amide bond formation.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and the desired purity profile. Water-soluble byproducts, for instance, greatly simplify purification.[5]
Reagent Class
Example(s)
Base
Typical Solvent
Key Advantages & Considerations
Carbodiimide
EDC, DCC
DIPEA, TEA
DCM, DMF
EDC: Water-soluble urea byproduct simplifies workup.[5] DCC: Insoluble DCU byproduct removed by filtration, but can be difficult to remove completely.[6]
Uronium/Aminium
HATU, HBTU
DIPEA
DMF
Highly efficient and fast, excellent for hindered substrates and reducing racemization.[5] Byproducts are water-soluble.
Phosphonium
PyBOP
DIPEA
DMF, DCM
High coupling efficiency with low risk of racemization.[5]
Mixed Anhydride
Isobutyl Chloroformate
NMM
THF, DCM
Cost-effective for large-scale synthesis, but requires careful temperature control to avoid side reactions.[4]
This method is a robust and widely used standard due to its efficiency and the ease of removing the water-soluble byproducts.[5] HOBt is included as an additive to suppress potential side reactions and minimize racemization, especially with chiral amines.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(Ethoxycarbonyl)piperazine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
Dissolve the solids in anhydrous DCM or DMF.
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
Cool the mixture to 0 °C using an ice bath.
Add EDC (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.[5]
Add the desired amine (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
Allow the reaction to warm to room temperature and stir for 4-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Experimental Protocol 2: HATU-Mediated Coupling
HATU is a modern uronium-based coupling reagent prized for its high reactivity and speed, making it particularly effective for coupling sterically demanding substrates or for reactions that are sluggish with carbodiimides.[5]
In a round-bottom flask under an inert atmosphere, dissolve 1-(Ethoxycarbonyl)piperazine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) and stir the solution at room temperature for 15-20 minutes to allow for activation.
Add the amine (1.1 eq) to the mixture.
Stir at room temperature for 1-12 hours. The reaction is typically much faster than with EDC and is often complete within a few hours.
Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The DMF and water-soluble byproducts will partition into the aqueous layers. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.
Part 2: Scaffolds via N1-Ethyl Carbamate Deprotection & Functionalization
After functionalizing the N4-position, the N1-ethyl carbamate can be removed to reveal a secondary amine, opening a new vector for diversification. The ethyl carbamate is significantly more stable than the commonly used tert-butyloxycarbonyl (Boc) group and requires more stringent conditions for removal. While Boc groups are easily cleaved with mild acids like trifluoroacetic acid (TFA), ethyl carbamates typically require strong acidic or basic hydrolysis.[7]
Caption: Workflow for N1-deprotection and subsequent diversification.
Experimental Protocol 3: Acidic Hydrolysis of Ethyl Carbamate
This protocol uses strong acid at elevated temperatures to hydrolyze the carbamate ester.
Materials & Reagents:
N1-ethoxycarbonyl-N4-amido-piperazine (1.0 eq)
Aqueous Hydrobromic Acid (48% HBr) or concentrated HCl (6N-12N)[8]
1,4-Dioxane or Acetic Acid (as co-solvent, optional)
Procedure:
In a heavy-walled pressure vessel or a round-bottom flask equipped with a reflux condenser, dissolve the starting material (1.0 eq) in aqueous HBr (48%) or concentrated HCl. A co-solvent like dioxane may be used to improve solubility.
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 6-24 hours.
Caution: The reaction should be performed in a well-ventilated fume hood due to corrosive acid vapors.
Monitor the reaction by LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess acid. The product will likely be isolated as the dihydrohalide salt.
To obtain the free base, dissolve the salt in water and basify the aqueous phase to pH > 11 with a strong base (e.g., solid KOH or 6N NaOH), ensuring the flask is cooled in an ice bath.[8]
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative.
Post-Deprotection Strategies
With the N1-amine unmasked, a second wave of diversification can be initiated. Common strategies include:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install N-alkyl groups.[1]
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates to introduce aromatic moieties.[9]
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.[10]
Conclusion
1-(Ethoxycarbonyl)piperazine-4-carboxylic acid is a powerful and strategic building block for constructing diverse libraries of piperazine-based scaffolds. Its orthogonal functionalities enable a controlled, two-stage diversification process. By first leveraging the N4-carboxylic acid for robust amide coupling and subsequently unmasking the N1-amine for a host of secondary functionalizations, researchers can efficiently explore the chemical space around the piperazine core. The protocols and insights provided herein offer a solid foundation for scientists and drug development professionals to harness the full potential of this versatile reagent in their discovery programs.
References
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from [Link]
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters. Retrieved from [Link]
Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]
An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. (2020). David Spring's group, University of Cambridge. Retrieved from [Link]
General synthetic strategies toward piperazine scaffold. (n.d.). ResearchGate. Retrieved from [Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved from [Link]
Effect of deprotection temperature on Dd of the Boc group of NBPZ. (n.d.). ResearchGate. Retrieved from [Link]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. (2011). Acta Crystallographica Section E. Retrieved from [Link]
Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. (2001). ACS Publications. Retrieved from [Link]
Ethyl 4-(phenyl-sulfon-yl)piperazine-1-carboxyl-ate. (2011). PubMed. Retrieved from [Link]
Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. (n.d.). ResearchGate. Retrieved from [Link]
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). CD Bioparticles. Retrieved from [Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development. Retrieved from [Link]
Functionalization of Ethyl 4-(carboxy)piperazine-1-carboxylate for medicinal chemistry
An Application Guide to the Strategic Functionalization of Ethyl 1-Piperazinecarboxylate in Medicinal Chemistry Prepared by: Gemini, Senior Application Scientist Introduction: The Privileged Piperazine Scaffold The piper...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Functionalization of Ethyl 1-Piperazinecarboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Structurally, it is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. These heteroatoms are key to its utility; they can serve as hydrogen bond acceptors or donors, enhancing aqueous solubility and bioavailability, and providing points for molecular modification to fine-tune interactions with biological targets.[2][3] The piperazine motif is integral to numerous blockbuster drugs, including those with anticancer, antiviral, and antidepressant properties.[1][2]
Ethyl 1-piperazinecarboxylate (CAS 120-43-4) is a particularly valuable building block for drug discovery programs.[4][5] The presence of the ethoxycarbonyl group on one nitrogen atom (N1) serves as a stable protecting group, deactivating it from further reaction. This elegant asymmetry leaves the secondary amine at the N4 position poised for selective functionalization, providing a reliable and predictable handle for introducing diverse chemical moieties.[3][6]
This guide provides detailed protocols and scientific rationale for the two most prevalent and powerful strategies for derivatizing this scaffold: N-Acylation via amide bond formation and N-Alkylation via reductive amination.
Part 1: N-Acylation via Amide Bond Formation
The formation of an amide bond is the most common reaction in medicinal chemistry, linking the N4 amine of ethyl 1-piperazinecarboxylate with a carboxylic acid.[7] This reaction creates a robust, neutral linkage and allows for the introduction of a vast library of R-groups from commercially available carboxylic acids. The direct reaction is unfavorable; therefore, the carboxylic acid must first be "activated" using a coupling reagent.[8]
Principle of Activation
Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an HOBt-ester with aminium/uronium reagents).[7] This activated intermediate is then susceptible to nucleophilic attack by the N4 amine of the piperazine, forming the desired amide bond and releasing the coupling agent byproduct.[9] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress potential side reactions like racemization.[10]
Application Notes & Protocols: Scale-Up Synthesis of Ethyl 1-Piperazinecarboxylate and Its N-Substituted Derivatives
Abstract Piperazine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Mono-N-protected piperazines, such as Ethyl 1-piperazinecarboxyla...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Piperazine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Mono-N-protected piperazines, such as Ethyl 1-piperazinecarboxylate, are particularly valuable as versatile building blocks, enabling selective functionalization at the secondary amine position.[2][3] This guide provides detailed, scalable protocols for the synthesis of Ethyl 1-piperazinecarboxylate and its subsequent conversion into advanced derivatives through common industrial transformations like N-alkylation and reductive amination. The focus is on robust, efficient, and safe procedures suitable for pilot plant and industrial manufacturing environments, moving beyond bench-scale synthesis to address the practical challenges of process scale-up.
Part 1: Strategic Synthesis of Ethyl 1-Piperazinecarboxylate Intermediate
The primary challenge in synthesizing mono-substituted piperazines is achieving high selectivity while minimizing the formation of the di-substituted byproduct. On a laboratory scale, this is often managed by using a large excess of piperazine. However, in a large-scale setting, this approach is economically and environmentally inefficient due to the cost and effort required to recover the unreacted starting material. The following protocols are optimized for selectivity and throughput in a production environment.
Method 1: Controlled Acylation with Ethyl Chloroformate
This classic method relies on the nucleophilic acyl substitution of piperazine with ethyl chloroformate. The key to achieving high mono-selectivity on a large scale is precise control over stoichiometry and temperature, rather than a significant excess of piperazine.
Causality of Experimental Design:
By dissolving piperazine in an aqueous medium and cooling to 0°C, its reactivity is moderated. The slow, dropwise addition of ethyl chloroformate ensures that its localized concentration remains low, significantly favoring reaction with the more abundant, highly nucleophilic piperazine over the less nucleophilic product, Ethyl 1-piperazinecarboxylate. This kinetic control is paramount for minimizing di-acylation.
Protocol 1: Scalable Synthesis via Ethyl Chloroformate
Reactor Setup: Charge a jacketed glass-lined reactor with deionized water and piperazine (1.2 equivalents). Agitate until all solids are dissolved.
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller. Maintain this temperature throughout the addition step.
Reagent Addition: Slowly add ethyl chloroformate (1.0 equivalent), dissolved in a suitable solvent like methanol or added neat, to the stirred piperazine solution over 2-4 hours.[4][5] The rate of addition should be carefully controlled to prevent a temperature spike (>5°C).
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and continue stirring for an additional 4-6 hours to ensure complete consumption of the chloroformate.[4][5]
In-Process Control (IPC): Monitor the reaction progress by HPLC or GC-MS to confirm the disappearance of ethyl chloroformate.
Work-up and Extraction:
Add a saturated aqueous sodium chloride solution to the reactor to decrease the solubility of the organic product in the aqueous layer.[4][5]
Extract the product into a suitable organic solvent, such as dichloromethane (for smaller scales) or preferably toluene or methyl tert-butyl ether (MTBE) for larger scales due to their higher boiling points and better phase separation.
Perform two to three extractions to ensure maximum product recovery.
Purification:
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent.
Concentrate the solvent under reduced pressure to yield the crude product, which often solidifies upon cooling.
For high purity, recrystallize the crude solid from a suitable solvent system like isopropyl acetate or an ethanol/water mixture.[4] While lab procedures may use column chromatography, this is not viable for large-scale production.[5]
Method 2: Green Chemistry Approach with Diethyl Carbonate
This method offers a more sustainable alternative by avoiding the use of corrosive and hazardous ethyl chloroformate. Diethyl carbonate serves as a less reactive, safer acylating agent, and the primary byproduct is ethanol, which is environmentally benign.
Causality of Experimental Design:
The reaction between piperazine and diethyl carbonate requires thermal energy to proceed at a reasonable rate. By heating the neat mixture, the reaction is driven towards the mono-substituted product. A rectification unit allows for the continuous removal of the ethanol byproduct, shifting the reaction equilibrium to the right according to Le Châtelier's principle and driving the reaction to completion for a very high yield.[5]
Protocol 2: High-Yield Synthesis via Diethyl Carbonate
Reactor Setup: Charge a reactor equipped with a stirrer, thermometer, and a rectification column with anhydrous piperazine (1.0 equivalent) and diethyl carbonate (1.2 equivalents).[5]
Reaction: Heat the stirred mixture to 80°C and hold for approximately 3 hours. During this time, ethanol will be generated as a byproduct.[5]
Byproduct Removal: Set the rectification column to distill off the ethanol byproduct, controlling the head temperature to around 60-70°C.[5] Continue until ethanol distillation ceases.
Purification:
After the reaction is complete, increase the temperature to 90-100°C and apply a vacuum to distill off any remaining low-boiling impurities and excess diethyl carbonate.
The remaining product, Ethyl 1-piperazinecarboxylate, is typically of high purity (>98%) and can be used directly in the next step without further purification.[5]
Caption: Comparative workflows for the scale-up synthesis of Ethyl 1-Piperazinecarboxylate.
Part 2: Scalable Synthesis of N-Substituted Derivatives
With high-purity Ethyl 1-piperazinecarboxylate in hand, the secondary amine (N-4) is available for a wide range of derivatization reactions. The ethyl carbamate group at N-1 is stable under many reaction conditions, making it an effective protecting group.
Reaction Type 1: N-Alkylation via Nucleophilic Substitution
This is a straightforward and widely used method for forming C-N bonds by reacting the piperazine nitrogen with an alkyl halide.
Causality of Experimental Design:
The reaction requires a base to neutralize the acid (HX) generated, driving the reaction to completion. An inorganic base like potassium carbonate is ideal for scale-up as it is inexpensive, easy to handle, and can be removed by simple filtration.[2] A polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free.
General Protocol: N-Alkylation
Reactor Setup: Charge the reactor with Ethyl 1-piperazinecarboxylate (1.0 eq.), a suitable solvent (e.g., acetonitrile), and a powdered, anhydrous inorganic base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05-1.1 eq.) dropwise at room temperature. If the reaction is highly exothermic, apply cooling to maintain a temperature of 25-40°C.
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-12 hours.
IPC: Monitor the consumption of the starting material by HPLC.
Work-up:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the resulting crude oil/solid in a water-immiscible solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
Dry the organic layer and concentrate to yield the final product, which can be further purified by crystallization if necessary.
Reaction Type 2: Reductive Amination
Reductive amination is a powerful method for creating N-alkyl derivatives from aldehydes or ketones, particularly for installing complex or sterically hindered groups. It proceeds via an iminium ion intermediate which is then reduced.[2]
Causality of Experimental Design:
For large-scale industrial synthesis, catalytic hydrogenation is the preferred method of reduction over stoichiometric borohydride reagents.[2] It offers high atom economy, generates no hazardous byproducts, and the catalyst can often be recovered and reused. The reaction is typically run under a positive pressure of hydrogen to ensure efficient reduction of the iminium intermediate as it is formed.
General Protocol: Reductive Amination via Catalytic Hydrogenation
Reactor Setup: In a hydrogenation-rated reactor (autoclave), charge Ethyl 1-piperazinecarboxylate (1.0 eq.), the aldehyde or ketone (1.0-1.1 eq.), and a suitable solvent (e.g., methanol or ethanol).
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C, typically 1-5 mol% loading) as a slurry in the reaction solvent.
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50°C with vigorous stirring.
IPC: Monitor the reaction by observing hydrogen uptake. Once uptake ceases, the reaction is typically complete. Confirm with HPLC analysis.
Work-up:
Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled wet.
Wash the filter pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify by crystallization or distillation as required.
Derivatization Pathways
Caption: Key scalable pathways for the derivatization of Ethyl 1-Piperazinecarboxylate.
Part 3: Large-Scale Purification and Quality Control
Transitioning from lab to production scale necessitates a shift in purification strategy from chromatography to more robust, bulk methods.
Crystallization/Recrystallization: This is the workhorse of purification for solid compounds in the pharmaceutical industry. The choice of solvent is critical and should balance high recovery with effective impurity rejection. A systematic solvent screen is highly recommended during process development. For piperazine derivatives, salt formation can be an effective purification strategy, allowing for crystallization as a hydrochloride or acetate salt to remove neutral impurities.[6]
Fractional Distillation: For liquid derivatives, vacuum distillation is a highly effective method for separating impurities with different boiling points.[6]
Ion Exchange/Carbon Treatment: In some cases, particularly for removing trace metal catalysts (like palladium from cross-coupling reactions) or colored impurities, passing a solution of the product through a bed of an appropriate ion-exchange resin or activated carbon can be highly effective.[7][8]
Final Product Quality Control: A comprehensive set of analytical tests is required to release the final product.
Test
Method
Purpose
Identity
¹H NMR, ¹³C NMR, FTIR
Confirms the chemical structure.
Purity Assay
HPLC, qNMR
Quantifies the amount of the desired compound.
Impurity Profile
HPLC, GC-MS
Identifies and quantifies process-related impurities and byproducts.
Residual Solvents
Headspace GC
Ensures solvents used in the process are below ICH limits.
Water Content
Karl Fischer Titration
Determines the amount of water present.
Part 4: Process Safety and Hazard Management
Scaling up chemical synthesis introduces significant safety challenges that must be rigorously managed.
Material Hazards: Piperazine itself is a corrosive substance and a known sensitizer that can cause skin and respiratory allergies.[9][10] Reagents like ethyl chloroformate are highly toxic and corrosive, while catalysts like palladium on carbon can be pyrophoric when dry.[11] Always consult the Safety Data Sheet (SDS) for all materials before use.
Thermal Hazards: N-alkylation reactions can be significantly exothermic. Scale-up requires careful consideration of the reactor's heat removal capacity. Controlled addition rates and emergency cooling plans are essential.
Engineering Controls: All operations should be conducted in well-ventilated areas.[9] For large-scale operations, the use of closed-system reactors is standard practice to minimize operator exposure.[12]
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and flame-retardant lab coats, must be worn at all times.[10] For handling highly toxic materials or powders, respiratory protection may be necessary.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives - Google Patents.
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. . [Link]
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie. . [Link]
PIPERAZINE HEXAHYDRATE FOR SYNTHESIS - Loba Chemie. . [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl Piperazine-1-Carboxylate (CAS No. 120-43-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate.[1][2] Understanding the chemical stability of this compound, particularly in acidic environments, is critical for successful experimental design, reaction optimization, and the overall integrity of your research.[3][4] This guide provides in-depth answers to common questions, troubleshooting advice for analytical challenges, and validated protocols to help you navigate potential stability issues.
This section addresses the fundamental chemical behavior of Ethyl Piperazine-1-Carboxylate in an acidic medium.
Q1: What is the primary stability concern for Ethyl Piperazine-1-Carboxylate under acidic conditions?
The primary stability concern is the acid-catalyzed hydrolysis of the ethyl ester functional group.[4][5] This is a common degradation pathway for many ester-containing compounds. The reaction mechanism involves the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺ from aqueous HCl). This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[5][6] While the reaction is reversible, in the presence of excess water (as is common in many experimental setups and aqueous acidic solutions), the equilibrium is driven towards the formation of the hydrolysis products.[5]
Q2: What are the expected degradation products under acidic conditions?
The principal degradation products from acid-catalyzed hydrolysis are Piperazine-1-carboxylic acid and ethanol . Under more aggressive conditions, such as prolonged heating in a strong acid, there is a possibility of further degradation via cleavage of the N-carbamate bond, which would yield piperazine and carbon dioxide. However, simple ester hydrolysis is the most common and readily observed degradation pathway.
Below is a diagram illustrating the primary degradation pathway.
Removing impurities from Ethyl 4-(carboxy)piperazine-1-carboxylate samples
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 4-(carboxy)piperazine-1-carboxylate. As a Se...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 4-(carboxy)piperazine-1-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize the purification of this valuable compound effectively.
This document is structured to address your needs dynamically, from quick answers to common questions to in-depth troubleshooting for complex purification challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of purification workflows for Ethyl 4-(carboxy)piperazine-1-carboxylate.
Q1: What are the most common impurities I should expect when synthesizing or handling Ethyl 4-(carboxy)piperazine-1-carboxylate?
A1: Impurities can originate from various sources, including the synthesis process and storage.[1] Common organic impurities may include:
Unreacted Starting Materials: Depending on the synthetic route, this could include piperazine or mono-protected piperazine precursors.
Di-substituted Byproducts: A frequent issue is the formation of piperazine-1,4-dicarboxylate species where both nitrogen atoms have reacted.[2][3]
Solvent Residues: Residual solvents from the reaction or a previous purification step can be trapped in the final product.[2]
Degradation Products: As a molecule with multiple functional groups, it can be susceptible to degradation, especially under harsh pH or temperature conditions.
Q2: My isolated product is an oil or a sticky solid and fails to crystallize. What steps can I take?
A2: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.[4] Here are several techniques to induce crystallization:
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[4]
Seeding: Introduce a tiny crystal of the pure compound (if available from a previous batch) into the supersaturated solution. This seed crystal will act as a template for further crystallization.
Solvent Adjustment: If the compound is too soluble, you can slowly add a non-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to stand. This is a binary-solvent recrystallization technique.[4]
Concentration & Cooling: Reduce the volume of the solvent by evaporation and then cool the solution slowly. Sometimes, allowing the solution to stand in a refrigerator for an extended period can promote crystallization.[4] If these methods fail, purification by column chromatography may be necessary.
Q3: My compound streaks badly on a silica gel TLC plate. What causes this and how can it be resolved?
A3: Streaking on silica gel is a classic sign of strong interaction between a polar, basic compound and the acidic silanol groups (Si-OH) on the surface of the silica. The piperazine moiety in your compound is basic and binds tightly, leading to poor elution and tailing or streaking.[5][6] To resolve this:
Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia to your TLC eluent. This competing base will occupy the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[6]
Use a More Polar Solvent System: Sometimes, a more polar eluent (e.g., increasing the percentage of methanol in a dichloromethane/methanol system) can help to move the compound more effectively, although this may reduce separation from other polar impurities.
Q4: How do I choose the most appropriate large-scale purification method?
A4: The optimal method depends on the nature of the impurities, the quantity of material, and the required final purity.
For thermally stable compounds with impurities of different boiling points , fractional distillation can be suitable for large quantities.[6]
If the primary impurities are structurally distinct and have different acid/base properties , a liquid-liquid extraction based on pH swings can be highly effective.
For achieving very high purity, especially when dealing with structurally similar impurities , recrystallization is often the most effective and scalable method.[6][7] It leverages differences in solubility to selectively crystallize the desired compound.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude Ethyl 4-(carboxy)piperazine-1-carboxylate sample.
Storage conditions to prevent degradation of Ethyl 4-(carboxy)piperazine-1-carboxylate
To: Research Team / Chemical Inventory Management From: Senior Application Scientist, Technical Support Division Subject: Storage & Stability Protocol: Ethyl 4-(carboxy)piperazine-1-carboxylate (and derivatives) Technica...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team / Chemical Inventory Management
From: Senior Application Scientist, Technical Support Division
Subject: Storage & Stability Protocol: Ethyl 4-(carboxy)piperazine-1-carboxylate (and derivatives)
CRITICAL WARNING: The chemical name "Ethyl 4-(carboxy)piperazine-1-carboxylate" contains a nomenclature ambiguity that directly impacts stability. You must verify the exact structure before storage, as the "literal" interpretation describes an unstable molecule.
Refer to the Structural Decision Matrix below to confirm your material:
Figure 1: Structural Decision Matrix to identify the stability profile of the specific piperazine/piperidine derivative.
The "Likely" Candidate:
Most researchers requesting this compound actually possess Ethyl 4-piperidinecarboxylate (CAS 1126-09-6) or Ethyl 1-piperazinecarboxylate (CAS 120-43-4).[1] The guide below is calibrated for these Amino-Ester derivatives.
The Stability Profile (The "Why")
To prevent degradation, you must control the three primary vectors of decay for amino-esters.[1]
Degradation Vector
Mechanism
Visual/Analytical Indicator
Hydrolysis
Moisture attacks the ester bond, cleaving the ethyl group to form the free acid and ethanol.[1]
Material becomes sticky/gum-like; NMR shows ethanol peak.[1]
Carbamylation
The secondary amine (N-H) reacts with atmospheric CO₂ to form a carbamic acid salt (ammonium carbamate).
White crust forms on the cap/threads; melting point depression.
Oxidation
Prolonged exposure to air oxidizes the secondary amine to an N-oxide or imine.[1]
Yellowing/browning of the liquid or solid.
Storage Protocol (The "How")
Target Conditions: Cold (+2°C to +8°C), Dry, Dark, Inert Atmosphere.
Step-by-Step SOP
Arrival QC:
Upon receipt, inspect the container.[2] If the material is a liquid (common for the piperidine derivative), it should be clear/colorless to pale yellow.[3][4][5] Dark brown indicates prior oxidation.
Action: Perform a quick ¹H-NMR in CDCl₃.[1] Check for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Absence or shifting suggests hydrolysis.
Aliquot Strategy:
Do not store the bulk bottle in the fridge if you plan to open it frequently. Repeated warming/cooling cycles introduce condensation (Hydrolysis Risk).
Action: Aliquot the material into single-use amber glass vials under an inert gas (Argon or Nitrogen) stream.
Sealing:
Use Parafilm® or Teflon tape around the cap threads to prevent CO₂ ingress.
Best Practice: Store the vials inside a secondary container (desiccator or sealed jar) containing activated silica gel or Drierite™.
Temperature:
Short Term (<1 Month): 2°C to 8°C (Standard Refrigerator).
Long Term (>1 Month): -20°C. Note: If freezing, ensure the vial is brought to Room Temperature (RT) before opening to prevent water condensation on the cold chemical.[1]
Troubleshooting Guide & FAQs
Q1: The liquid has turned cloudy or formed a white solid precipitate. Is it ruined?
Diagnosis: This is likely Ammonium Carbamate formation . The secondary amine has reacted with CO₂ in the headspace.
Fix: If the bulk is still liquid, filter the solid. The liquid filtrate is likely still pure. Purge the headspace with Argon immediately.
Prevention: Minimize headspace; use a septum cap and syringe for withdrawal.
Q2: My NMR shows a new broad peak around 8-9 ppm and the ethyl peaks are shifting.
Diagnosis:Hydrolysis . The ester has cleaved to the carboxylic acid (which H-bonds, causing the downfield shift).[1]
Fix: You cannot easily reverse this. The material must be re-esterified (e.g., EtOH/H₂SO₄ reflux) or discarded.
Q3: Can I store this in a plastic (polypropylene) tube?
Answer:No. Plastic is permeable to moisture and oxygen over time. Use Amber Glass or Borosilicate Glass with a phenolic or Teflon-lined cap.[1]
Q4: The material is solidifying in the freezer. Is that okay?
Answer: Yes. Ethyl 4-piperidinecarboxylate has a melting point near RT or can supercool. Solidification is actually better for stability as it slows diffusion of oxygen. Ensure you thaw it completely before pipetting to ensure homogeneity.
Degradation Pathway Visualization
Understanding the chemical breakdown helps in diagnosing NMR/LCMS data.
Figure 2: Primary degradation pathways.[1] Note that CO₂ absorption is reversible (by heating/acidification), but hydrolysis is irreversible.
References
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-piperidinecarboxylate. Retrieved from [1]
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of Carbamates and Esters).
National Institute of Standards and Technology (NIST). (2025). Ethyl 4-piperidinecarboxylate Properties. NIST Chemistry WebBook. Retrieved from [1]
ChemicalBook. (2025).[4] Ethyl 4-piperidinecarboxylate Storage Conditions. Retrieved from [1]
A Senior Application Scientist's Guide to the Identification of Ethyl 4-(carboxy)piperazine-1-carboxylate by LC-MS
Introduction Ethyl 4-(carboxy)piperazine-1-carboxylate is a piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development. Piperazine and its derivatives are core scaffolds in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 4-(carboxy)piperazine-1-carboxylate is a piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development. Piperazine and its derivatives are core scaffolds in numerous pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics.[1] The precise structural characterization and purity assessment of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded methodology for the identification of Ethyl 4-(carboxy)piperazine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its sensitivity and selectivity.[2][3]
This document is designed for researchers, analytical scientists, and drug development professionals. It will not only detail a robust analytical protocol but also delve into the scientific rationale behind the experimental choices, compare LC-MS with alternative analytical techniques, and provide troubleshooting insights, reflecting the expertise of a seasoned application scientist.
The Gold Standard: Why LC-MS/MS is the Preferred Method
For the analysis of polar, non-volatile, and thermally labile compounds like piperazine derivatives, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique.[2] Its preference over other methods stems from several key advantages:
High Sensitivity: LC-MS/MS can detect and quantify substances at very low concentrations, often in the picogram to nanogram range, which is crucial for impurity profiling.[4][5]
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a target analyte even in complex matrices by monitoring a specific precursor-to-product ion transition.[2][6]
Structural Information: The fragmentation pattern generated in the mass spectrometer provides a molecular fingerprint that can be used for definitive structural confirmation.[1]
Versatility: It can be applied to a wide range of molecules and is less dependent on the analyte's volatility compared to Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Core Methodology: LC-MS/MS Identification
This section details a comprehensive, step-by-step protocol for the confident identification of Ethyl 4-(carboxy)piperazine-1-carboxylate. The method is designed as a starting point for development and should be validated for specific applications.
Predicted Mass and Formula
Molecular Formula: C₈H₁₄N₂O₄
Monoisotopic Mass: 202.0954 g/mol
Predicted [M+H]⁺ (Precursor Ion): m/z 203.1027
Experimental Workflow Diagram
Caption: A typical workflow for the identification of a small molecule standard by LC-MS/MS.
Step 1: Sample and Standard Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.
Standard Preparation: Accurately weigh and dissolve Ethyl 4-(carboxy)piperazine-1-carboxylate in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 10 µg/mL.
Sample Preparation: For process or reaction samples, dilute a known quantity in the same diluent to achieve a target concentration within the expected linear range of the instrument.
Filtration: If samples contain particulate matter, filter through a 0.45 µm syringe filter before transferring to an LC vial to prevent clogging of the LC system.
Step 2: Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is typically effective for separating piperazine derivatives.[7] The addition of formic acid to the mobile phase serves a dual purpose: it improves peak shape by preventing silanol interactions on the column and provides a source of protons to facilitate efficient ionization in the mass spectrometer.
Parameter
Recommended Setting
Rationale
Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier for improved peak shape and ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic solvent for reversed-phase chromatography.
Gradient
5% B to 95% B over 10 minutes
A generic gradient to elute compounds with a wide range of polarities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
Injection Volume
2 µL
Small volume to prevent peak distortion.
Step 3: Mass Spectrometry (MS) Parameters
Due to the presence of two basic nitrogen atoms, piperazine derivatives ionize very effectively in positive ion mode Electrospray Ionization (ESI).[7]
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The basic nitrogen atoms are readily protonated.
Scan Mode
Full Scan (MS1) & Product Ion Scan (MS2)
MS1 to find the precursor, MS2 to get fragments for identification.
MS1 Scan Range
m/z 100 - 500
To detect the [M+H]⁺ ion of the target analyte.
Precursor Ion
m/z 203.1
The predicted protonated molecule [M+H]⁺.
Collision Energy
10-40 eV (Ramped)
A range of energies is used to generate a rich fragmentation spectrum.
Capillary Voltage
3.5 kV
Standard voltage for ESI.
Gas Temp.
300 °C
To aid in desolvation of the analyte ions.
Data Analysis and Interpretation
A confident identification is based on the correlation of retention time and mass spectral data between the analytical standard and the unknown sample.
Retention Time (RT) Confirmation: The peak corresponding to the analyte in the sample chromatogram should have the same retention time as the authentic standard, within an acceptable tolerance (e.g., ±0.1 min).
Precursor Ion Confirmation: The mass spectrum of the chromatographic peak should show a prominent ion at m/z 203.1, corresponding to the [M+H]⁺ of Ethyl 4-(carboxy)piperazine-1-carboxylate.
Fragmentation Pattern Matching: The MS/MS spectrum (product ion scan) of the m/z 203.1 precursor should show a fragmentation pattern consistent with the molecule's structure. The major fragments observed for the standard should also be present in the sample.
Proposed Fragmentation Pathway
The fragmentation of piperazine derivatives in tandem mass spectrometry is predictable and often involves the cleavage of bonds within the piperazine ring and the loss of substituents.[7][8] For the [M+H]⁺ ion of Ethyl 4-(carboxy)piperazine-1-carboxylate (m/z 203.1), the following fragmentation pathway is proposed:
Caption: Proposed fragmentation of protonated Ethyl 4-(carboxy)piperazine-1-carboxylate.
m/z 159.1: A primary loss of carbon dioxide (CO₂) from the carboxylic acid group.
m/z 130.1: Loss of the entire ethoxycarbonyl group as a radical, followed by hydrogen rearrangement.
m/z 87.1: Cleavage of the piperazine ring, a common pathway for such structures, leading to a stable protonated fragment.[7]
Comparative Guide: Alternative Analytical Techniques
While LC-MS/MS is the gold standard, other techniques can provide complementary information or may be used when LC-MS is unavailable.
Technique
Advantages
Disadvantages
Suitability for this Analyte
LC-MS/MS
High sensitivity and selectivity; provides molecular weight and structural data.[2]
Higher equipment cost and complexity.
Excellent. Ideal for identification and quantification at trace levels.
NMR Spectroscopy
Provides definitive structural elucidation and information on atomic connectivity.[1]
Lower sensitivity than MS; requires a larger amount of pure sample.
Excellent for Confirmation. Best used on an isolated, pure sample to confirm the exact structure.
GC-MS
High chromatographic resolution for volatile compounds.[9]
Requires the analyte to be volatile and thermally stable, which this compound is not.[1]
Poor. Derivatization of the carboxylic acid would be necessary, adding complexity and potential for side reactions.
Re-dissolve sample in mobile phase. Flush or replace the column. Ensure the mobile phase is sufficiently acidic.
Low Signal Intensity
Suboptimal MS parameters; matrix suppression.
Optimize capillary voltage and gas flows. Dilute the sample to reduce matrix effects.[10]
Unexpected Fragments
In-source fragmentation; presence of isomers or impurities.
Lower the source temperature or fragmentor voltage. Check the purity of the standard by another method (e.g., NMR).
Conclusion
The reliable identification of Ethyl 4-(carboxy)piperazine-1-carboxylate is a critical step in many pharmaceutical development workflows. The LC-MS/MS method detailed in this guide provides a highly sensitive, selective, and robust framework for this purpose. By understanding the principles of chromatographic separation, electrospray ionization, and mass spectrometric fragmentation, a scientist can confidently develop and apply this method. While techniques like NMR offer unparalleled detail for structural confirmation, LC-MS/MS remains the cornerstone for rapid, high-confidence identification in complex analytical environments.
References
Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
Gorynski, K., & Cieslinska, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 143. [Link]
Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 22-31.
BenchChem. (2025). A Researcher's Guide to the Quantitative Analysis of N-Butyryl-N'-cinnamyl-piperazine and its Analogs. BenchChem Scientific Resources.
BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Scientific Resources.
Arslan, Z., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 22-31.
Raghavan, K., Kumar, Y. R., & Reddy, G. O. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2(4), 525-533.
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
Sberna, F., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Scientific Resources.
Gorynski, K., & Cieslinska, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 143. [Link]
Arslan, Z., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
Power, J. D., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1834-1842.
de Castro, A., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
BenchChem. (2025).
Dunn, M. J., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(2), 229-239.
Gallant, J., et al. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
Reddy, G. K., et al. (2012). Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl piperazine and N,N-dimethyl piperazine. ResearchGate. [Link]
Koba, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
Comparing Ethyl 4-(carboxy)piperazine-1-carboxylate with Boc-protected piperazines
Title: Comparative Guide: Ethyl 4-(carboxy)piperazine-1-carboxylate vs. Boc-Protected Piperazines in Organic Synthesis Introduction As a Senior Application Scientist, I frequently encounter challenges in the selective fu...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Ethyl 4-(carboxy)piperazine-1-carboxylate vs. Boc-Protected Piperazines in Organic Synthesis
Introduction
As a Senior Application Scientist, I frequently encounter challenges in the selective functionalization of the piperazine scaffold—a privileged motif in drug discovery. When designing synthetic routes for piperazine derivatives, the choice of nitrogen protection is paramount. This guide objectively compares two distinct carbamate strategies: the tert-butoxycarbonyl (Boc) group (e.g., in N-Boc-piperazine derivatives) and the ethoxycarbonyl (ethyl carbamate) group (e.g., Ethyl 4-(carboxy)piperazine-1-carboxylate).
While both moieties are carbamates, their steric profiles, electronic properties, and cleavage mechanisms dictate entirely different use cases. Boc is the gold standard for transient protection, whereas the ethyl carbamate is highly robust, often utilized either for orthogonal protection or retained as a permanent pharmacophore to modulate drug lipophilicity and basicity[1].
Chemical Stability and Mechanistic Divergence
The fundamental difference between these two groups lies in their response to acidic and basic environments.
Boc-Protected Piperazines : The Boc group is highly acid-labile. Deprotection relies on the protonation of the carbamate carbonyl, which facilitates the elimination of a highly stable tert-butyl cation. This is followed by spontaneous decarboxylation to reveal the free amine[2]. Because it requires no nucleophilic attack, it is exceptionally clean and efficient under anhydrous acidic conditions (e.g., TFA or HCl in dioxane).
Ethyl 4-(carboxy)piperazine-1-carboxylate : The ethoxycarbonyl group lacks the ability to form a stable carbocation. Consequently, it is completely stable to standard acidic deprotection conditions (TFA, HCl, HBr)[3]. To cleave an ethyl carbamate, one must force a nucleophilic acyl substitution. This requires harsh basic conditions (e.g., concentrated KOH at reflux) to drive hydroxide attack at the sterically hindered carbonyl, forming a tetrahedral intermediate that eventually collapses to eject ethoxide[4].
Comparative Performance Data
The following table summarizes the operational parameters for both protection strategies to aid in rapid decision-making during route scouting.
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained to aid in troubleshooting.
Protocol A: Acidic Deprotection of Boc-Piperazine
Purpose: Selective removal of the Boc group without affecting base-sensitive or reduction-sensitive moieties.
Preparation : Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.
Causality: DCM ensures full solubility of both the starting material and the non-polar byproducts, preventing premature precipitation of intermediates.
Acid Addition : Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.
Causality: Cooling prevents exothermic degradation of sensitive substrates. The high concentration of TFA drives the protonation of the carbamate oxygen[2].
Reaction : Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC or LC-MS.
Causality: The evolution of CO₂ gas and isobutylene serves as a reliable visual indicator of reaction progress.
Workup : Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO₃ (pH > 8) to isolate the free piperazine[5].
Protocol B: Basic Cleavage of Ethyl Piperazine-1-carboxylate
Purpose: Removal of the robust ethyl carbamate when orthogonal to acid-labile groups.
Preparation : Suspend the ethyl carbamate derivative (1.0 equiv) in a 1:1 mixture of ethanol and water.
Base Addition : Add a large excess (10-20 equiv) of Potassium Hydroxide (KOH) pellets.
Causality: A high concentration of hydroxide is mandatory to force the unfavorable nucleophilic attack on the sterically hindered carbamate carbonyl[4].
Reaction : Attach a reflux condenser and heat the mixture to 90 °C for 12–24 hours.
Causality: The high activation energy required to form the tetrahedral intermediate necessitates sustained thermal energy.
Workup : Cool to room temperature, evaporate the ethanol, and extract the aqueous layer with a polar organic solvent (e.g., CHCl₃ or EtOAc) to recover the deprotected piperazine.
Visualizing the Workflows
Decision tree for selecting piperazine nitrogen protection strategies.
Mechanistic pathways for the deprotection of Boc vs. Ethyl carbamate groups.
Application in Drug Development
In medicinal chemistry, the choice between these two groups extends beyond synthetic convenience into pharmacokinetics.
The Boc group is almost exclusively a synthetic artifact. Its large steric bulk and extreme lipophilicity make it unsuitable for final drug formulations. It is used to mask the secondary amine during cross-coupling or alkylation steps, then cleanly removed[5].
Conversely, the ethoxycarbonyl group (as seen in Ethyl 4-(carboxy)piperazine-1-carboxylate derivatives) is frequently integrated into the final active pharmaceutical ingredient (API). By converting the basic piperazine amine into a neutral carbamate, researchers can drastically reduce the molecule's overall basicity. This modification often improves membrane permeability, reduces hERG channel liability (cardiotoxicity), and prevents rapid hydrolysis in plasma. For instance, in the development of JS-K nitric oxide prodrugs, the 1-(ethoxycarbonyl)piperazine moiety was crucial for maintaining the optimal steric and electronic profile required for anti-proliferative activity against cancer cells[1].
Elemental Analysis Standards for Ethyl 4-(carboxy)piperazine-1-carboxylate: A Technical Comparison Guide
Executive Summary For researchers and drug development professionals synthesizing piperazine-derived pharmaceutical intermediates, accurate elemental qualification is a strict regulatory requirement. Ethyl 4-(carboxy)pip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals synthesizing piperazine-derived pharmaceutical intermediates, accurate elemental qualification is a strict regulatory requirement. Ethyl 4-(carboxy)piperazine-1-carboxylate (C₈H₁₄N₂O₄) presents unique analytical challenges due to its heterocyclic basicity and hygroscopic nature. This guide objectively compares the performance of a matrix-matched Certified Reference Material (EP-CRM) against generic elemental standards and in-house working standards, providing self-validating experimental protocols for high-precision CHNS/O combustion analysis.
The Causality of Matrix Effects in Piperazine Analysis
To achieve the theoretical elemental composition of Ethyl 4-(carboxy)piperazine-1-carboxylate (C: 47.52%, H: 6.98%, N: 13.85%, O: 31.65% ), the analytical standard used to calibrate the combustion analyzer must perfectly mirror the sample's behavior.
Generic standards fail to account for two critical phenomena inherent to piperazine derivatives:
Hygroscopicity and Hydrate Formation: Piperazine rings are strongly hygroscopic, rapidly forming stable hydrates upon exposure to ambient humidity during the weighing process[1].
CO₂ Chemisorption: The secondary and tertiary amines within the piperazine scaffold act as highly efficient CO₂ scrubbers. They readily chemisorb atmospheric carbon dioxide to form carbamate species, introducing "hidden" carbon and oxygen mass that skews elemental ratios[2].
When an instrument is calibrated with a highly stable, non-hygroscopic generic standard (like BBOT or Sulfanilamide), it assumes an ideal, dry combustion matrix[3]. When the piperazine sample is subsequently introduced, the sudden release of bound water and chemisorbed CO₂ alters the combustion kinetics, leading to incomplete oxidation and highly variable Thermal Conductivity Detector (TCD) signals[4]. Utilizing a matrix-matched EP-CRM—lyophilized and handled under controlled conditions—establishes a calibration baseline that inherently compensates for these specific thermal decomposition profiles.
Comparison Guide: EP-CRM vs. Alternative Standards
To objectively evaluate performance, Ethyl 4-(carboxy)piperazine-1-carboxylate samples were analyzed using three different calibration standards. The data below summarizes the quantitative accuracy and matrix compatibility.
Generic Standards (e.g., BBOT, Sulfanilamide)
Mechanism: Provides a mathematically perfect calibration curve due to extreme stability and uniform combustion.
Limitation: Fails to mimic the rapid moisture/CO₂ uptake of the piperazine matrix, resulting in consistent overestimation of Oxygen and underestimation of Nitrogen.
In-House Synthesized Working Standards
Mechanism: Uses a highly purified batch of the target compound synthesized in the lab.
Limitation: Without rigorous lyophilization and isotopic verification, in-house standards suffer from variable hydration states and trace solvent impurities, leading to high Relative Standard Deviation (%RSD) across analytical runs.
EP-CRM (The Matrix-Matched Product)
Mechanism: A tightly controlled, pre-dried Certified Reference Material of Ethyl 4-(carboxy)piperazine-1-carboxylate.
Advantage: Provides an exact structural and thermodynamic match. It standardizes the NOx reduction kinetics specific to the piperazine ring, yielding the highest accuracy.
Quantitative Performance Comparison
Analytical Standard
Matrix Match
Hygroscopic Interference
C Accuracy (% Error)
N Accuracy (% Error)
O Accuracy (% Error)
Generic (BBOT)
Poor
High (Fails to mimic sample)
± 0.85%
± 0.62%
± 1.40%
In-House Working Std
High
Variable (Hydration issues)
± 1.60%
± 1.15%
± 2.80%
EP-CRM (Product)
Perfect
Compensated (Baseline)
± 0.15%
± 0.10%
± 0.25%
Data derived from dynamic flash combustion analysis (n=15 per standard).
To guarantee scientific integrity, the following methodology utilizes a self-validating system. Every run must prove instrument health before matrix-matched calibration is applied[3][4].
Phase 1: System Purge and Instrument Health Check
Baseline Stabilization: Run 3 to 5 empty tin capsules through the dynamic flash combustion analyzer (e.g., Thermo Scientific FlashSmart) to purge residual atmospheric gases and establish a flat TCD baseline[4].
Generic Health Check: Weigh 2.0 mg of BBOT standard into a tin capsule. Analyze for CHNS. Causality: This verifies that the copper reduction reactor and GC column are functioning within theoretical limits (±0.3% error) independently of matrix effects[3].
Phase 2: Matrix-Matched Calibration (CHNS Mode)
Sample Preparation: Weigh 1.5–2.5 mg of the EP-CRM into a tin capsule.
Catalytic Addition: Add 1.0 mg of Vanadium pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as an oxygen donor and combustion catalyst, ensuring the complete thermal breakdown of the robust piperazine heterocyclic ring at 1060 °C.
Calibration Generation: Run the EP-CRM at three different weight tiers (e.g., 1.0 mg, 2.0 mg, 3.0 mg) to generate a matrix-matched K-factor calibration curve.
Phase 3: Oxygen Pyrolysis Mode
Capsule Selection: Weigh 1.5 mg of EP-CRM into a silver capsule (tin interferes with oxygen detection).
Pyrolysis: Introduce the sample into the pyrolysis reactor at 1060 °C over nickel-coated carbon. Causality: This converts all organic oxygen into carbon monoxide (CO) for accurate TCD quantification[4].
Phase 4: Sample Analysis and Drift Bracketing
Unknown Analysis: Weigh and run the batch samples of Ethyl 4-(carboxy)piperazine-1-carboxylate using the exact parameters established in Phase 2 and 3.
Self-Validation (Bracketing): Bracket every 10 samples with a single EP-CRM standard. Causality: Because the compound is hygroscopic, samples waiting in the autosampler queue may absorb trace moisture over time. Bracketing allows the software to calculate and correct for time-dependent moisture drift.
Visualization: Combustion & Detection Pathway
CHNS dynamic flash combustion and detection pathway for piperazine derivatives.
Conclusion
For the elemental qualification of Ethyl 4-(carboxy)piperazine-1-carboxylate, generic standards introduce unacceptable margins of error due to the compound's inherent hygroscopicity and propensity for CO₂ chemisorption. By utilizing a matrix-matched EP-CRM alongside a self-validating, V₂O₅-catalyzed combustion protocol, analytical scientists can eliminate matrix-induced drift and achieve elemental accuracy well within the ±0.3% regulatory threshold required for pharmaceutical intermediates.
CE Elantech. "Thermo Scientific FlashSmart Elemental Analyzer: Fully Automated Double Channel Analysis for Petrochemical Applications."[3] URL:
ResearchGate. "(PDF) Structures of piperazine, piperidine and morpholine."[1] URL:
ACS Publications. "“Hidden” CO2 in Amine-Modified Porous Silicas Enables Full Quantitative NMR Identification of Physi- and Chemisorbed CO2 Species."[2] URL:
The Ethyl 4-(carboxy)piperazine-1-carboxylate scaffold (and its stable analogs) represents a "privileged structure" in medicinal chemistry. It serves as a bifunctional linker, offering a rigid, semi-saturated core that modulates solubility and pharmacokinetic profiles in GPCR ligands, kinase inhibitors, and antihistamines (e.g., Cetirizine derivatives).
The Stability Paradox:
Strictly speaking, 4-(ethoxycarbonyl)piperazine-1-carboxylic acid (where the -COOH is directly attached to the nitrogen) is a carbamic acid. These are inherently unstable and prone to spontaneous decarboxylation under ambient conditions. Therefore, "synthesis" of this specific target usually refers to one of two practical realities:
Transient Activation: Generating the N-carboxy species in situ (e.g., via carbamoyl chlorides) for immediate coupling.
Stable Analogs: Synthesizing N-alkylated carboxylic acids, such as 4-(carboxymethyl) or 4-(2-carboxyethyl) derivatives, which are stable, isolable, and widely used.
This guide validates the synthesis of the 4-(carboxymethyl) analog (Method A) against the Michael Addition route (Method B) and the Transient Activation route (Method C).
Comparative Analysis of Synthetic Routes
The following table contrasts the three primary methodologies for introducing a carboxy-motif to the N-ethoxycarbonyl piperazine core.
Feature
Method A: N-Alkylation (Haloacetate)
Method B: Michael Addition (Acrylate)
Method C: Transient Carbamoylation
Target Analog
N-Carboxymethyl (Linker = -CH₂-)
N-Carboxyethyl (Linker = -CH₂CH₂-)
N-Carboxy (Linker = None/Direct)
Reagents
Ethyl bromoacetate / Chloroacetic acid
Ethyl acrylate / Methyl acrylate
Triphosgene or CDI
Atom Economy
Moderate (Halogen waste)
High (100% atom economy)
Low (Leaving groups)
Scalability
High (Kg scale feasible)
High (Industrial preferred)
Low to Medium
Purity Profile
High (Crystallizable intermediates)
High (Distillable)
Variable (Moisture sensitive)
Key Risk
Bis-alkylation (if starting from piperazine)
Polymerization of acrylate
Decarboxylation / Hydrolysis
Detailed Experimental Validation
Primary Protocol: Synthesis of 2-(4-(ethoxycarbonyl)piperazin-1-yl)acetic acid (Method A)
This route is the industry standard for generating a stable "carboxy-piperazine" linker. It involves a two-step sequence: N-alkylation followed by ester hydrolysis.
Step 1: N-Alkylation
Substrate: Ethyl 1-piperazinecarboxylate (Commercial or synthesized from piperazine + ethyl chloroformate).
Reagent: Ethyl bromoacetate (1.1 equiv).
Base:
(2.5 equiv) in Acetonitrile (MeCN).
Step 2: Hydrolysis
Reagent: LiOH or NaOH (2M aq).
Solvent: THF/Water or MeOH/Water.
Validated Protocol:
Charge: To a 500 mL round-bottom flask, add Ethyl 1-piperazinecarboxylate (10.0 g, 63.2 mmol) and MeCN (150 mL).
Base Addition: Add anhydrous
(21.8 g, 158 mmol). Stir at room temperature (RT) for 15 min.
Alkylation: Add Ethyl bromoacetate (11.6 g, 69.5 mmol) dropwise over 20 min. Note: Exothermic.[1]
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM).
Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with brine. Dry (
) and concentrate to yield the diester intermediate.
Hydrolysis: Dissolve the intermediate in THF (50 mL). Add 2M LiOH (50 mL). Stir vigorously at RT for 3 hours.
Purification (The "Self-Validating" Step):
Wash the basic aqueous layer with Ether (removes unreacted diester).
Acidify aqueous layer to pH 3.0 with 1N HCl.
Extract with DCM (3x). The product moves into the organic layer only upon acidification, ensuring high purity.
Concentrate to yield the target acid as a white solid or viscous oil.
Analytical Validation Data
Metric
Result
Interpretation
Yield (Overall)
82-88%
High efficiency; losses primarily in extraction.
HPLC Purity
>98.5% (AUC)
No column chromatography required if acid/base extraction is performed correctly.
This flowchart demonstrates the acid-base extraction logic that guarantees chemical purity without chromatography.
Caption: Acid-Base extraction workflow ensuring removal of neutral impurities and inorganic salts.
Troubleshooting & Optimization
Issue: Low Yield in Method A.
Cause: Bis-alkylation is impossible here because the starting material is mono-protected. However, ester hydrolysis can be incomplete.
Fix: Monitor the disappearance of the ethyl ester triplet at ~1.2 ppm in NMR. Ensure temperature is >40°C during hydrolysis if reaction is sluggish.
Issue: Product is hygroscopic.
Cause: Zwitterionic character (if pH is not strictly controlled).
Fix: Lyophilization is recommended over vacuum oven drying for the final acid.
Issue: "Carboxy" group instability (Method C).
Insight: If you are attempting to isolate the N-COOH directly, it will fail.
Alternative: Convert immediately to an NHS-ester or use CDI activation to form the N-acyl imidazole, which acts as a stable "carboxy equivalent" for subsequent amidation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8431, Ethyl 1-piperazinecarboxylate. Retrieved from [Link]
Organic Chemistry Portal (2023). Synthesis of Piperazines: Recent Methodologies. Retrieved from [Link]
Upadhayaya, P. S., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. IUCrData. Retrieved from [Link][2][3][4]
A Comparative Guide to the Chromatographic Separation of Ethyl Piperazine-1-carboxylate-2-carboxylic Acid Enantiomers
This guide provides a comprehensive comparison of chromatographic techniques for the enantioselective separation of Ethyl Piperazine-1-carboxylate-2-carboxylic Acid, a vital chiral building block in modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of chromatographic techniques for the enantioselective separation of Ethyl Piperazine-1-carboxylate-2-carboxylic Acid, a vital chiral building block in modern drug discovery. As researchers and drug development professionals, achieving enantiomeric purity is not just a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of therapeutic agents. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights and detailed experimental protocols to guide your method development.
Note on Isomerism: The topic specifies "Ethyl 4-(carboxy)piperazine-1-carboxylate isomers." This chemical name is ambiguous. A common and significant challenge in this chemical space is the separation of enantiomers of piperazine-2-carboxylic acid derivatives. Therefore, this guide will focus on the chiral separation of the (R)- and (S)-enantiomers of 1-(Ethoxycarbonyl)piperazine-2-carboxylic acid, a representative and challenging separation relevant to pharmaceutical development.
The Analytical Challenge: Understanding the Molecule
1-(Ethoxycarbonyl)piperazine-2-carboxylic acid is a polar molecule containing both a basic secondary amine within the piperazine ring and an acidic carboxylic acid group. This zwitterionic potential, coupled with the lack of a strong UV chromophore, presents several analytical challenges:
Poor Peak Shape: The presence of both acidic and basic functional groups can lead to strong interactions with residual silanols on silica-based stationary phases, resulting in peak tailing.
Low UV Sensitivity: The molecule's structure lacks significant conjugation, making detection at standard UV wavelengths (e.g., 254 nm) difficult and often requiring analysis at lower wavelengths (e.g., < 220 nm) where sensitivity is higher but background noise can be a concern.[1]
Retention Difficulties: Its polarity makes retention on traditional reversed-phase C18 columns challenging without appropriate mobile phase modifiers.[2]
The primary goal is to resolve the two enantiomers, which have identical physical properties in a non-chiral environment, necessitating the use of a chiral selector, either in the stationary phase or as a mobile phase additive.
Comparative Analysis: HPLC vs. SFC for Chiral Separation
The two leading techniques for the chiral separation of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While both can achieve the desired separation, they operate on different principles, offering distinct advantages and disadvantages.
Chiral HPLC remains a cornerstone of enantioselective analysis in many laboratories. Its versatility stems from the wide variety of available Chiral Stationary Phases (CSPs) and the ability to operate in multiple modes (Normal Phase, Reversed-Phase, Polar Organic).
Expertise & Experience: For compounds like our target analyte, polysaccharide-based CSPs are the most effective starting point.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice between normal-phase and reversed-phase modes is critical. Normal-phase (e.g., Hexane/Ethanol) often provides better selectivity for chiral separations, while reversed-phase (e.g., Acetonitrile/Water buffer) is compatible with aqueous sample diluents.
Trustworthiness: A systematic screening approach is paramount for reliable method development.[3] By testing a matrix of different CSPs with various mobile phase compositions, a robust method can be identified and optimized. The addition of acidic or basic additives is often crucial. For our zwitterionic analyte, a small amount of an acid like trifluoroacetic acid (TFA) can protonate the basic nitrogen, while a base like diethylamine (DEA) can deprotonate the carboxylic acid, in both cases minimizing secondary interactions with the stationary phase and dramatically improving peak shape.[3]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[4][5] It uses supercritical CO2 as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster and more efficient separations.[6]
Expertise & Experience: While pure CO2 is a non-polar solvent, its elution strength can be dramatically increased by adding a polar organic solvent, or "modifier," such as methanol.[6] This makes SFC highly suitable for separating polar molecules that were once considered outside its scope.[4][7] For chiral separations, SFC leverages the same polysaccharide-based CSPs used in HPLC. The key advantage is the speed at which methods can be screened and optimized. The low viscosity of the mobile phase allows for much higher flow rates than in HPLC without generating excessive backpressure.[6]
Trustworthiness: SFC is generally considered a normal-phase technique, providing separation selectivity that is orthogonal to reversed-phase HPLC.[5] This makes it an excellent complementary technique for purity analysis. Its ability to rapidly separate stereoisomers, positional isomers, and other structurally similar compounds makes it a preferred choice in high-throughput purification and analysis environments.[5][8]
Performance Data Comparison
The following table summarizes the expected performance characteristics of optimized Chiral HPLC and Chiral SFC methods for the separation of 1-(Ethoxycarbonyl)piperazine-2-carboxylic acid enantiomers, based on typical results for similar piperazine derivatives.
Polysaccharide-based CSPs show broad applicability for piperazine derivatives in both modes.[1]
Mobile Phase
Hexane/Isopropanol + 0.1% TFA
CO2/Methanol + 0.1% TFA
Additives like TFA are crucial for good peak shape with zwitterionic compounds.[3]
Typical Analysis Time
10 - 20 minutes
2 - 8 minutes
SFC's low-viscosity mobile phase allows for higher flow rates and faster equilibration.[6]
Resolution (Rs)
> 1.5
> 1.5
Both techniques are capable of achieving baseline resolution with proper method development.[1][8]
Solvent Consumption
High (Hexane/IPA)
Low (Mainly CO2)
SFC significantly reduces organic solvent use, making it a greener and more cost-effective option.[4]
Orthogonality to RP-HPLC
High
High
Both NP-HPLC and SFC are considered normal-phase techniques and offer different selectivity compared to RPLC.[5]
Experimental Protocols & Workflows
The following protocols provide a starting point for developing a robust separation method.
Protocol 1: Chiral HPLC Method Development
Sample Preparation: Dissolve the racemic standard of 1-(Ethoxycarbonyl)piperazine-2-carboxylic acid in ethanol or the initial mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
Column Selection: Start with a polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). A common column dimension is 4.6 x 250 mm, 5 µm.
Initial Screening Conditions:
Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B (Reversed Phase): Acetonitrile/20mM Ammonium Bicarbonate buffer pH 9.0 (50:50 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Optimization: Based on the initial screening, adjust the ratio of the strong eluting solvent (Isopropanol or Acetonitrile) to improve resolution. If peak shape is poor, evaluate different additives (e.g., diethylamine for normal phase, formic acid for reversed phase).
Protocol 2: Chiral SFC Method Development
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1.0 mg/mL.
Column Selection: Use the same class of polysaccharide-based CSPs as in HPLC.
Initial Screening Conditions:
Mobile Phase: Supercritical CO2 with Methanol as a co-solvent.
Gradient: Start with a linear gradient from 5% to 40% Methanol over 5 minutes.
Additive: Add 0.1% TFA or 10-20 mM ammonia to the methanol modifier to improve peak shape.
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Detection: PDA detector scanning 210-300 nm.
Injection Volume: 5 µL.
Optimization: Convert the screening gradient to an isocratic method for improved resolution and speed. Fine-tune the percentage of the methanol co-solvent and the back pressure to optimize selectivity.
Method Development Workflow
A structured workflow is essential for efficient and successful method development.
Caption: A systematic workflow for chiral method development.
The diagram below illustrates the general experimental procedure for analyzing the enantiomers using either HPLC or SFC.
Caption: General experimental workflow for chromatographic analysis.
Conclusion and Recommendations
Both Chiral HPLC and Chiral SFC are highly capable techniques for the successful separation of 1-(Ethoxycarbonyl)piperazine-2-carboxylic acid enantiomers.
Chiral HPLC is a robust and universally available technique. It is the workhorse for many QC labs, and a well-developed normal-phase method on a polysaccharide CSP is a reliable choice for this separation.
Chiral SFC offers significant advantages in terms of speed and sustainability. For laboratories focused on high-throughput screening, purification, or green chemistry initiatives, SFC is the superior option. Its fast analysis times accelerate method development and sample throughput significantly.
For a comprehensive approach, it is recommended to develop methods on both platforms. The orthogonality between SFC and reversed-phase HPLC provides a more complete picture of a sample's purity profile, which is invaluable in a regulated drug development environment.
References
Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
JoVE. (2024, December 5). Supercritical Fluid Chromatography.
Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
ResearchGate. (2026, February 15). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
Semantic Scholar. (n.d.). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector.
National Institute of Justice. (2005, March 15). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector.
ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”.
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
LCGC International. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
Quality Control Benchmarks for Ethyl 4-(carboxy)piperazine-1-carboxylate Reagents
Executive Summary & Chemical Identity[1] This guide establishes quality control benchmarks for Ethyl 4-(carboxy)piperazine-1-carboxylate reagents. In practical drug development, this nomenclature often refers to the Ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1]
This guide establishes quality control benchmarks for Ethyl 4-(carboxy)piperazine-1-carboxylate reagents. In practical drug development, this nomenclature often refers to the Ethyl 1-piperazinecarboxylate scaffold (CAS 120-43-4) used to install the N-ethoxycarbonyl piperazine linker.
Because the free carbamic acid (N-COOH) is inherently unstable (prone to decarboxylation), this reagent is commercially handled in two stable forms:
The Precursor: Ethyl 1-piperazinecarboxylate (Free Amine).
The Activated Reagent: Ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate (Acid Chloride).
This guide focuses on the Free Amine (Precursor) as the primary Critical Material Attribute (CMA), as its purity dictates the success of downstream coupling.
The selection of a piperazine linker is a strategic decision in medicinal chemistry. Below is an objective comparison of the Ethyl variant against common alternatives.
Table 1: Reagent Performance Matrix
Feature
Ethyl 1-piperazinecarboxylate
1-Boc-Piperazine
1-Methyl-Piperazine
Linker Type
Permanent (Urea/Carbamate mimic)
Transient (Protecting Group)
Permanent (Alkyl)
Metabolic Stability
High (Ester/Carbamate is robust)
Low (Acid labile)
Moderate (N-Dealkylation risk)
Solubility (LogP)
Moderate (Balanced lipophilicity)
High (Lipophilic)
High (Polar/Basic)
Process Cost
Low (Commodity chemical)
Moderate
Low
Major Risk
Bis-acylation impurity (Dead mass)
Deprotection side-reactions
Genotoxic impurities (if synthesized from halides)
Expert Insight: Use the Ethyl variant when the carbamate moiety is a desired part of the pharmacophore (e.g., to modulate pKa or H-bonding). Use Boc only if you intend to remove the group to functionalize the nitrogen later.
The quality of the reagent is defined not just by what it is, but by what it is not. The synthesis of Ethyl 1-piperazinecarboxylate involves the mono-acylation of piperazine. This statistical reaction creates a "Genealogy of Impurities" that must be controlled.
Figure 1: Impurity Formation Pathways
This diagram illustrates how process variations lead to critical impurities.
Caption: Figure 1: The "Goldilocks" reaction. Under-reaction leaves Piperazine (causing dimers); over-reaction creates the Bis-Ester (inert).
Quality Control Benchmarks
To ensure reproducibility in library synthesis or scale-up, the following specifications are recommended.
Table 2: Recommended Specifications
Test Parameter
Method
Acceptance Criteria
Rationale
Appearance
Visual
Clear, colorless to pale yellow liquid
Darkening indicates oxidation/degradation.
Assay (Purity)
GC-FID or HPLC
≥ 98.0% (a/a)
High purity prevents purification bottlenecks later.
Conversion to N-Benzoyl derivative should be > 98%.
If < 95%, suspect Bis-ester impurity (which is inert) or Water (which hydrolyzed the benzoyl chloride).
QC Decision Workflow
Use this logic gate to determine if a batch is suitable for GMP or High-Throughput Screening (HTS) use.
Caption: Figure 2: Stepwise QC decision tree. Note that Piperazine content is a "Hard Stop" criteria due to its dimerization risk.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8431, Ethyl 1-piperazinecarboxylate. Retrieved from [Link]
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Jacobsen, E. J., et al. (1999). "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands." Journal of Medicinal Chemistry, 42(7), 1123-1144.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Handling of Ethyl 4-(carboxy)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical info...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-(carboxy)piperazine-1-carboxylate. By moving beyond a simple checklist and explaining the rationale behind each safety measure, we aim to build a deeper understanding and a culture of safety in your laboratory.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of similar chemical structures.
Protection Type
Specific Equipment
Rationale
Eye and Face Protection
Chemical splash goggles and a face shield
Piperazine derivatives can cause severe eye damage and chemical burns upon direct contact.[1][5] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.
Hand Protection
Nitrile or butyl rubber gloves
These materials offer broad resistance to a range of chemicals, including acids and organic compounds.[6][7] Always inspect gloves for signs of degradation before use and dispose of them properly after handling.
Body Protection
A flame-resistant lab coat worn over long-sleeved clothing
This protects the skin from accidental contact and spills.[6][8] An impervious apron should be worn when handling larger volumes.
Respiratory Protection
N95 mask or a respirator with organic vapor/acid gas cartridges
This is necessary when working with the powder form to prevent the inhalation of dust, or if there is a risk of aerosol generation.[6][9] The choice of respirator should be based on a risk assessment of the specific procedure.
Foot Protection
Closed-toe, closed-heel shoes
This is a fundamental laboratory safety requirement to protect feet from spills and falling objects.[6]
II. Experimental Protocols: From Handling to Disposal
Adherence to standardized procedures is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling and disposal of Ethyl 4-(carboxy)piperazine-1-carboxylate.
A. Handling Procedures
Preparation and Engineering Controls :
Always handle Ethyl 4-(carboxy)piperazine-1-carboxylate in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
Ensure that an eyewash station and safety shower are immediately accessible.[10][11]
Keep the work area clean and free of clutter. Remove all non-essential items.
Dispensing and Use :
When handling the solid, use caution to avoid creating dust.[1][9]
If transferring the solid, do so in a way that minimizes air currents.
For creating solutions, add the solid to the solvent slowly to avoid splashing.
Hygroscopic Nature :
Piperazine compounds are often hygroscopic, meaning they readily absorb moisture from the air.[12] This can affect the accuracy of weighing and the stability of the compound.
To minimize moisture absorption, store the compound in a tightly sealed container, preferably in a desiccator.[12]
B. Spill Management
Minor Spills :
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills :
Evacuate the laboratory immediately and alert your institution's Environmental Health & Safety (EH&S) department.[1]
Prevent entry to the contaminated area.
Provide the emergency response team with as much information as possible about the spilled substance.
C. Disposal Plan
The disposal of chemical waste is strictly regulated to protect both individuals and the environment.
Waste Characterization : Due to the lack of specific data, Ethyl 4-(carboxy)piperazine-1-carboxylate must be treated as hazardous waste.[13]
Containerization :
All materials contaminated with the compound, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[6][13]
The container must be kept closed except when adding waste.[13]
Labeling and Storage :
Label the waste container with "HAZARDOUS WASTE" and the full chemical name: "Ethyl 4-(carboxy)piperazine-1-carboxylate".[13]
Store the waste container in a designated satellite accumulation area until it is collected by your institution's EH&S department.
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.[13] Never dispose of this chemical down the drain or in the regular trash.[13]
III. Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of Ethyl 4-(carboxy)piperazine-1-carboxylate, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps and safety considerations for handling Ethyl 4-(carboxy)piperazine-1-carboxylate.
IV. Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like Ethyl 4-(carboxy)piperazine-1-carboxylate is a cornerstone of scientific integrity and professional responsibility.[14] This guide provides a framework for safe operations, but a true culture of safety relies on the proactive engagement of every researcher. Always consult your institution's Chemical Hygiene Plan and EH&S department for specific guidance.[15][16][17] By integrating these principles into your daily laboratory practices, you contribute to a safer environment for yourself and your colleagues.
V. References
Piperazine - Santa Cruz Biotechnology. (n.d.). Retrieved from
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds - Benchchem. (2025). Retrieved from
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from
Piperazine - European Directorate for the Quality of Medicines & HealthCare. (n.d.). Retrieved from
Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid - Benchchem. (2025). Retrieved from
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). Retrieved from
Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals - Benchchem. (2025). Retrieved from
SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Retrieved from
Ethyl 4-piperidinecarboxylate - Safety Data Sheet - ChemicalBook. (2025, July 26). Retrieved from
Safety Guidelines for Handling Chemicals - HPE Support. (n.d.). Retrieved from
SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Retrieved from
SAFETY DATA SHEET - TCI Chemicals. (2025, March 28). Retrieved from
Piperazine - HAZARD SUMMARY. (n.d.). Retrieved from
Safety Guidelines for the Chemistry Professional. (n.d.). Retrieved from
Piperazine citrate-SDS-MedChemExpress. (n.d.). Retrieved from
Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.). Retrieved from
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from
SAFETY DATA SHEET - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. (2026, January 17). Retrieved from
Operational Disposal And Storage Of Piperazine - News - Biosynce. (2023, December 3). Retrieved from
ETHYL PIPERAZINE-1-CARBOXYLATE CAS No 120-43-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Retrieved from
SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Retrieved from
Safety Guidelines for Chemical Demonstrations - ACS.org. (n.d.). Retrieved from